molecular formula C5H4N2O3 B1581343 3-Hydroxypyrazine-2-carboxylic acid CAS No. 20737-42-2

3-Hydroxypyrazine-2-carboxylic acid

カタログ番号: B1581343
CAS番号: 20737-42-2
分子量: 140.1 g/mol
InChIキー: FJZRUSFQHBBTCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Hydroxypyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZRUSFQHBBTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340595
Record name 3-hydroxypyrazine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20737-42-2
Record name 3-hydroxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyrazine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 3-Hydroxypyrazine-2-carboxylic Acid and its Tautomer, Pyrazinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, biological significance, synthesis, and analysis of 3-hydroxypyrazine-2-carboxylic acid. This compound exists in a tautomeric equilibrium with its more stable keto form, pyrazinoic acid (POA), which is the principal active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (B1679903) (PZA). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development efforts.

Chemical Identity and Tautomerism

This compound (CAS: 20737-42-2) is the enol tautomer of pyrazinoic acid (CAS: 98-97-5). In solution and solid state, the equilibrium strongly favors the pyrazinoic acid form. Due to this prevalence, the vast majority of published experimental data refers to pyrazinoic acid. This guide will therefore focus on the properties of pyrazinoic acid while acknowledging its tautomeric relationship with the 3-hydroxy form.

Physicochemical and Spectroscopic Properties

The core properties of pyrazinoic acid are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
IUPAC Name Pyrazine-2-carboxylic acid[1][2]
Synonyms Pyrazinoic acid (POA), Pyrazinic acid[2][3]
CAS Number 98-97-5[1][2]
Molecular Formula C₅H₄N₂O₂[1][2]
Molecular Weight 124.10 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 222 to 225 °C (decomposes)[1]
pKa 2.9[1]
Solubility Soluble in cold water, DMSO, and ethanol. Low solubility in non-polar solvents.[1][2][4]
Table 2: Spectroscopic Data
TechniqueKey Features / Peaks (Pyrazinoic Acid)Reference(s)
¹H-NMR Solvent: DMSO-d₆ • δ ~13.5 ppm (broad s, 1H, -COOH) • δ ~9.1 ppm (s, 1H, Pyrazine H) • δ ~8.8 ppm (d, 1H, Pyrazine H) • δ ~8.7 ppm (d, 1H, Pyrazine H) (Note: Exact shifts can vary)[5][6]
¹³C-NMR Solvent: DMSO-d₆ • δ ~165 ppm (C=O, Carboxylic Acid) • δ ~148 ppm (Pyrazine C) • δ ~146 ppm (Pyrazine C) • δ ~145 ppm (Pyrazine C) • δ ~143 ppm (Pyrazine C) (Note: Assignments are predictive based on similar structures)[7][8][9]
IR KBr Pellet (cm⁻¹) • 3100-2500 (broad, O-H stretch, Carboxylic Acid) • ~1730 (strong, C=O stretch) • ~1600-1450 (C=N and C=C stretches, Aromatic Ring) • ~1285 (C-O stretch)[10][11][12]

Biological Activity and Mechanism of Action

Pyrazinoic acid is the biologically active form of the prodrug pyrazinamide.[13] Within the mycobacterial cell, the enzyme pyrazinamidase (PncA) hydrolyzes pyrazinamide to pyrazinoic acid. The activity of pyrazinoic acid is highly dependent on an acidic environment (pH ~5.5), which is found within the phagolysosomes of macrophages where Mycobacterium tuberculosis can reside.

The primary mechanism of action is the disruption of the bacterial cell membrane's energy production. In an acidic environment, pyrazinoic acid becomes protonated, allowing it to diffuse across the cell membrane. Once inside the more neutral cytoplasm of the bacterium, it deprotonates, releasing a proton and acidifying the cytoplasm. This process acts as a protonophore, dissipating the proton motive force required for ATP synthesis and disrupting membrane transport functions.[13]

Pyrazinoic acid is further metabolized in the host by xanthine (B1682287) oxidase to 5-hydroxypyrazinoic acid.

Metabolic Pathway of Pyrazinamide PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Form) PZA->POA Mycobacterial Pyrazinamidase (PncA) OH_POA 5-Hydroxypyrazinoic Acid (Metabolite) POA->OH_POA Host Xanthine Oxidase

Caption: Metabolic activation of Pyrazinamide to Pyrazinoic Acid.

Experimental Protocols

Representative Synthesis of Pyrazinoic Acid

This protocol describes a representative method for synthesizing pyrazinoic acid via the oxidation of 2-methylpyrazine (B48319).

Workflow Diagram:

Synthesis Workflow cluster_reaction Oxidation Reaction cluster_workup Workup & Purification start Dissolve 2-Methylpyrazine in water add_kmno4 Slowly add KMnO4 solution (maintain temp < 40°C) start->add_kmno4 reflux Heat to reflux for 2-3 hours add_kmno4->reflux filter Filter hot solution to remove MnO2 reflux->filter Reaction complete acidify Acidify filtrate with conc. HCl to pH ~2-3 filter->acidify cool Cool in ice bath to precipitate product acidify->cool collect Collect crude product by vacuum filtration cool->collect recrystallize Recrystallize from hot water collect->recrystallize dry Dry product under vacuum recrystallize->dry final_product final_product dry->final_product Pure Pyrazinoic Acid

Caption: General workflow for the synthesis of Pyrazinoic Acid.

Materials:

  • 2-Methylpyrazine

  • Potassium permanganate (B83412) (KMnO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Celatom or filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methylpyrazine (1 equivalent) in deionized water.

  • Oxidation: Prepare a solution of potassium permanganate (approx. 3 equivalents) in deionized water. Slowly add the KMnO₄ solution to the stirred 2-methylpyrazine solution. The reaction is exothermic; maintain the temperature below 40°C using an ice bath during the addition.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup: While still hot, filter the reaction mixture through a pad of Celatom to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Precipitation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of approximately 2-3, which will cause a white to off-white solid to precipitate.

  • Isolation and Purification: Collect the crude pyrazinoic acid by vacuum filtration, washing with a small amount of cold water. The crude product can be purified by recrystallization from hot water to yield fine, crystalline needles.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of pyrazinoic acid in a biological matrix like plasma.

Workflow Diagram:

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Plasma Sample (e.g., 200 µL) add_is Add Internal Standard (e.g., Nicotinamide) sample->add_is precip Add Perchloric Acid to precipitate proteins add_is->precip vortex Vortex mix precip->vortex centrifuge Centrifuge (e.g., 10,000 rpm) vortex->centrifuge supernatant Transfer supernatant centrifuge->supernatant neutralize Neutralize with NaOH supernatant->neutralize inject Inject sample (e.g., 20 µL) onto HPLC system neutralize->inject Ready for analysis separate Isocratic elution on C18 column inject->separate detect UV Detection at ~268 nm separate->detect quantify Quantify using calibration curve detect->quantify result result quantify->result Concentration of Pyrazinoic Acid

Caption: Workflow for the quantification of Pyrazinoic Acid by HPLC.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.8) and methanol (B129727) (e.g., 95:5 v/v).[14][15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 268 nm.[4][16]

  • Internal Standard (IS): Nicotinamide or another suitable compound not present in the sample.[15]

Sample Preparation (Plasma):

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 50 µL of 0.7 M perchloric acid to precipitate proteins.[15]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the clear supernatant to a clean tube.

  • Neutralize the supernatant by adding a small volume of 1 M NaOH.

  • The sample is now ready for injection into the HPLC system.

Analysis:

  • Generate a calibration curve by spiking known concentrations of pyrazinoic acid into a blank matrix (e.g., drug-free plasma) and processing as described above.

  • Inject 20 µL of the prepared samples and standards.

  • Record the peak areas for pyrazinoic acid and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of pyrazinoic acid in the unknown samples by interpolating from the linear regression of the calibration curve.

Conclusion

This compound, primarily existing as its tautomer pyrazinoic acid, is a molecule of significant interest in medicinal chemistry, particularly in the context of tuberculosis treatment. Understanding its fundamental properties, metabolic pathway, and methods for its synthesis and quantification is crucial for the development of new therapeutics and diagnostic tools. This guide provides the core data and methodologies to serve as a foundational resource for the scientific community.

References

An In-depth Technical Guide to 3-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20737-42-2

This technical guide provides a comprehensive overview of 3-Hydroxypyrazine-2-carboxylic acid, intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis protocols, known biological relevance, and spectroscopic data.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a pyrazine (B50134) ring substituted with hydroxyl and carboxylic acid functional groups.[1] It exists in tautomeric equilibrium with its keto form, 3-oxo-3,4-dihydropyrazine-2-carboxylic acid. This compound is a valuable intermediate in organic synthesis and a known metabolite in biological systems.[2][3]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 2-Hydroxy-3-pyrazinecarboxylic acid, 3-Oxo-3,4-dihydropyrazine-2-carboxylic acid[1][5]
CAS Number 20737-42-2[4][6][7]
Molecular Formula C₅H₄N₂O₃[1][4][8]
Molecular Weight 140.10 g/mol [4][7]
Melting Point 218-220 °C[6]
Density 1.63 ± 0.1 g/cm³ (Predicted)[6]
InChI InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10)[4]
SMILES C1=CN=C(C(=N1)C(=O)O)O[4]

Synthesis and Purification

The compound can be synthesized from commercially available precursors. A common laboratory-scale method involves the diazotization of 3-aminopyrazine-2-carboxylic acid followed by hydrolysis.

Experimental Protocol: Synthesis from 3-Aminopyrazine-2-carboxylic Acid

This protocol is adapted from a described synthetic method.[6]

  • Dissolution: Dissolve 3-aminopyrazine-2-carboxylic acid (6.95 g, 0.05 mol) in a prepared solution of water (55 mL) and 3.75 M sulfuric acid (55 mL).[6]

  • Heating: Gently heat the mixture to 50 °C to ensure complete dissolution.[6]

  • Diazotization: Slowly add a solution of sodium nitrite (B80452) (0.06 mol) in 18.5 mL of water. During the addition, maintain the reaction temperature between 10-16 °C.[6] After the addition is complete, cool the mixture to 12 °C.[6]

  • Hydrolysis: Heat the reaction mixture to boiling over a period of 30 minutes to facilitate the hydrolysis of the diazonium salt.[6]

  • Isolation of Crude Product: Cool the mixture to room temperature. The crude product will precipitate as a yellow solid. Collect the solid by filtration.[6]

  • Purification (Step 1): Dissolve the collected solid in a dilute aqueous solution of sodium bicarbonate.[6]

  • Purification (Step 2): Acidify the solution with 10% hydrochloric acid to precipitate the carboxylic acid product.[6]

  • Final Collection: Collect the purified product by filtration. The product can be further purified by recrystallization from water to yield a yellow-orange crystalline solid (Expected yield: ~58%).[6]

G Figure 1: General Synthesis Workflow start_material 3-Aminopyrazine-2-carboxylic Acid in H₂SO₄/H₂O reagent_add Add NaNO₂ Solution (10-16 °C) start_material->reagent_add hydrolysis Heat to Boiling (Hydrolysis) reagent_add->hydrolysis filtration1 Cool & Filter hydrolysis->filtration1 crude_product Crude Solid filtration1->crude_product dissolve_base Dissolve in NaHCO₃ Solution crude_product->dissolve_base precipitate_acid Acidify with HCl dissolve_base->precipitate_acid filtration2 Filter & Recrystallize precipitate_acid->filtration2 final_product Pure 3-Hydroxypyrazine- 2-carboxylic Acid filtration2->final_product

Figure 1: General Synthesis Workflow

Biological Activity and Significance

While derivatives of pyrazine-2-carboxylic acid are known for a range of biological activities, including antimycobacterial and antifungal effects, the specific mechanism of action for this compound itself is not well-defined in public literature.[3][9] Its primary significance lies in its role as a major metabolite of Pyrazinamide (PZA), a first-line medication for treating tuberculosis.[3][10]

Metabolic Pathway of Pyrazinamide

Pyrazinamide is a prodrug that requires metabolic activation to exert its therapeutic effect.[3][9]

  • Activation: Inside Mycobacterium tuberculosis, the bacterial enzyme pyrazinamidase (PncA) converts PZA into its active form, pyrazinoic acid (POA).[3]

  • Action: POA disrupts the membrane potential and essential cellular functions of the bacterium, particularly in the acidic environment of tuberculous lesions.[3]

  • Detoxification: In the host, pyrazinoic acid is metabolized further by the hepatic enzyme xanthine (B1682287) oxidase. This hydroxylation step produces 5-hydroxypyrazine-2-carboxylic acid (a tautomer of the title compound), which is more polar and readily excreted.[3] This final step is generally considered a detoxification pathway.[3]

G Figure 2: Metabolic Pathway of Pyrazinamide pza Pyrazinamide (PZA) (Prodrug) poa Pyrazinoic Acid (POA) (Active Drug) pza->poa bacterial_enzyme Bacterial Pyrazinamidase (PncA) metabolite 5-Hydroxypyrazine- 2-carboxylic Acid (Inactive Metabolite) poa->metabolite host_enzyme Host Xanthine Oxidase bacterial_enzyme->poa host_enzyme->metabolite

References

Spectroscopic Profile of 3-Hydroxypyrazine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxypyrazine-2-carboxylic acid. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.

Molecular Structure and Properties

This compound (C₅H₄N₂O₃) is a heterocyclic compound with a molecular weight of approximately 140.10 g/mol .[1][2] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyrazine (B50134) ring, allows for the existence of tautomeric forms, primarily the 3-hydroxy-pyrazine and the 3-oxo-3,4-dihydropyrazine forms. This tautomerism can influence its spectroscopic properties.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The NMR data presented below are predicted values based on spectroscopic theory and data from structurally related pyrazine derivatives. Experimental verification is recommended.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrazine ring and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the latter are highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 11.0Broad Singlet1HCarboxylic Acid (-COOH)
~11.0 - 9.0Broad Singlet1HHydroxyl/Amide (-OH/-NH)
~8.0 - 7.8Doublet1HPyrazine Ring H
~7.7 - 7.5Doublet1HPyrazine Ring H
¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxylic acid group.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165Carboxylic Acid Carbonyl (C=O)
~155Pyrazine Ring Carbon (C-OH)
~148Pyrazine Ring Carbon (C-COOH)
~135Pyrazine Ring Carbon (CH)
~128Pyrazine Ring Carbon (CH)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid and Hydroxyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1670StrongC=O stretch (Amide tautomer) / C=N stretch
~1600, ~1480MediumC=C and C=N stretching (Pyrazine ring)
~1300MediumC-O stretch
~900BroadO-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioPredicted Fragment IonNotes
140[M]⁺•Molecular Ion
123[M-OH]⁺Loss of hydroxyl radical
95[M-COOH]⁺Loss of carboxyl group
68[C₃H₂N₂O]⁺•Further fragmentation of the pyrazine ring

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring the solubility of the compound and for avoiding interference with the signals of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a simple pulse-acquire sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Optimize the ion source parameters (e.g., capillary voltage, desolvation temperature for ESI; electron energy for EI) to achieve stable ionization.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data.

cluster_workflow Spectroscopic Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis sample Sample of This compound nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms process_nmr Process NMR Data (Chemical Shifts, Coupling) nmr->process_nmr process_ir Process IR Data (Absorption Bands) ir->process_ir process_ms Process MS Data (m/z, Fragmentation) ms->process_ms elucidation Structural Elucidation process_nmr->elucidation process_ir->elucidation process_ms->elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Spectroscopic Analysis of 3-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the ¹H and ¹³C NMR Spectra, Experimental Protocols, and Structural Correlations of a Key Pyrazine Derivative.

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-hydroxypyrazine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document summarizes key quantitative data, outlines detailed experimental methodologies, and illustrates the relationships between molecular structure and spectral features.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrazine, a core scaffold in many biologically active molecules, a thorough understanding of its structural and electronic properties is crucial. NMR spectroscopy is the most powerful technique for elucidating the molecular structure of such compounds in solution. This guide presents an analysis of its ¹H and ¹³C NMR spectra.

While a comprehensive study by Holzer et al. in Magnetic Resonance in Chemistry (2009) details the unambiguous assignment of its NMR spectra, access to the specific experimental data from this primary literature is not universally available.[1] Therefore, the data presented in the following tables are illustrative, based on established principles of NMR spectroscopy and typical values for similar chemical environments, to provide a practical reference for researchers in the field.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. The numbering convention used for the assignments is shown in the diagram below.

G Structure of this compound cluster_0 C2 C2 C3 C3 C2->C3 C_carboxyl C7(OOH) C2->C_carboxyl N4 N4 C3->N4 O_hydroxyl O(H) C3->O_hydroxyl C5 C5 C6 C6 C5->C6 H5 H5 C5->H5 N1 N1 C6->N1 H6 H6 C6->H6 N1->C2 N4->C5

Molecular structure and numbering of this compound.
Data Presentation

Table 1: Illustrative ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5~8.0 - 8.3Doublet~3-51H
H6~7.8 - 8.1Doublet~3-51H
-COOH> 12.0Broad Singlet-1H
-OH> 10.0Broad Singlet-1H

Disclaimer: The data in this table is illustrative and based on typical chemical shifts for similar compounds. Actual experimental values may vary.

Table 2: Illustrative ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~145 - 150
C3~155 - 160
C5~130 - 135
C6~125 - 130
C7 (-COOH)~165 - 170

Disclaimer: The data in this table is illustrative and based on typical chemical shifts for similar compounds. Actual experimental values may vary.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

Sample Preparation
  • Solvent Selection : Due to the presence of acidic protons and the polar nature of the molecule, a polar aprotic deuterated solvent is recommended. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is an excellent choice as it can dissolve the compound and its residual proton signal does not typically interfere with the signals of interest.

  • Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable for this analysis.

  • ¹H NMR Acquisition :

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a simple pulse-acquire sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Optimize the acquisition time (typically 2-4 seconds) and relaxation delay (1-5 seconds) to ensure adequate signal-to-noise and accurate integration.

  • ¹³C NMR Acquisition :

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and longer relaxation times.

Data Processing
  • Apply Fourier transformation to the raw free induction decay (FID) data.

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its expected NMR signals.

G Correlation of Structure to NMR Signals cluster_mol Molecular Structure cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol This compound H5 H5 Signal (~8.0-8.3 ppm) mol->H5 H6 H6 Signal (~7.8-8.1 ppm) mol->H6 COOH_H COOH Proton (>12.0 ppm) mol->COOH_H OH_H OH Proton (>10.0 ppm) mol->OH_H C2 C2 Signal (~145-150 ppm) mol->C2 C3 C3 Signal (~155-160 ppm) mol->C3 C5 C5 Signal (~130-135 ppm) mol->C5 C6 C6 Signal (~125-130 ppm) mol->C6 C7 C7 Signal (~165-170 ppm) mol->C7

Structure-to-Spectrum Correlation.
Experimental Workflow

The diagram below outlines the general workflow for the NMR analysis of an organic compound like this compound.

G NMR Experimental Workflow prep Sample Preparation (Dissolution in DMSO-d6) setup Spectrometer Setup (Tuning and Matching) prep->setup acq_h ¹H NMR Acquisition setup->acq_h acq_c ¹³C NMR Acquisition setup->acq_c proc Data Processing (FT, Phasing, Referencing) acq_h->proc acq_c->proc analysis Spectral Analysis (Peak Picking, Integration, Assignment) proc->analysis report Reporting (Data Tables, Interpretation) analysis->report

A generalized workflow for NMR analysis.

References

Navigating the Solubility Landscape of 3-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyrazine-2-carboxylic acid, a heterocyclic organic compound, holds significant interest within the realms of pharmaceutical and chemical research. Its structural motifs are pertinent to the development of novel therapeutic agents. A fundamental physicochemical property governing the developability of any active pharmaceutical ingredient (API) is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

It is important to note that publicly available quantitative solubility data for this compound (CAS 20737-42-2) is limited. Much of the available information pertains to its structural isomer, 5-hydroxypyrazine-2-carboxylic acid, or the related compound, pyrazine-2-carboxylic acid. This guide will present the available qualitative data for the target compound and, for comparative purposes, the quantitative data for these related molecules, with clear differentiation.

Core Data Presentation: Solubility of this compound and Related Compounds

The following tables summarize the known solubility characteristics.

Table 1: Qualitative Solubility of this compound (CAS: 20737-42-2)

SolventSolubilitySource
WaterSoluble[1]
Polar SolventsThe carboxylic acid group is noted to enhance solubility in polar solvents.[2]

Table 2: Quantitative Solubility of 5-Hydroxypyrazine-2-carboxylic Acid (Isomer)

SolventReported SolubilityConditionsSource
Water4 mg/mL (28.55 mM)Requires sonication[3][4]
DMSO50 mg/mL (356.89 mM)Requires sonication[3][4]
DMSOSlightly SolubleRequires heating[3]
MethanolVery Slightly SolubleRequires heating[3]

Table 3: Quantitative and Qualitative Solubility of Pyrazine-2-carboxylic Acid (Related Compound)

SolventSolubilitySource
WaterGenerally Soluble[5]
EthanolSoluble[5]
AcetoneSoluble[5]
DMSOSoluble[5]
HexaneLow to Negligible[5]
TolueneLow to Negligible[5]
Cold WaterSoluble[6]

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vortex mixer

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 48 hours.[3][8] The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials.[3]

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[3] This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the diluted sample.

    • Construct a calibration curve from the standard solutions.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate key workflows in the assessment of solubility.

Solubility_Assessment_Workflow cluster_0 Initial Screening cluster_1 Quantitative Determination cluster_2 Decision Making start Start: Compound of Interest qual_sol Qualitative Solubility Assessment (e.g., visual inspection in various solvents) start->qual_sol shake_flask Shake-Flask Method (Equilibrium Solubility) qual_sol->shake_flask Proceed if promising hplc_uv Concentration Analysis (e.g., HPLC-UV, UV-Vis) shake_flask->hplc_uv data_analysis Data Analysis and Solubility Determination hplc_uv->data_analysis formulation_dev Proceed to Formulation Development data_analysis->formulation_dev Acceptable Solubility optimization Further Solubility Enhancement Studies data_analysis->optimization Poor Solubility

Caption: Logical workflow for solubility assessment of a compound.

Experimental_Workflow_Shake_Flask prep 1. Preparation of Saturated Solution (Excess solid + Solvent) equil 2. Equilibration (Thermostatic Shaking, 24-48h) prep->equil phase_sep 3. Phase Separation (Centrifugation & Filtration) equil->phase_sep quant 4. Quantification (Dilution & HPLC/UV-Vis Analysis) phase_sep->quant result Result: Equilibrium Solubility quant->result

Caption: Experimental workflow for the shake-flask solubility method.

References

The Expanding Therapeutic Potential of Pyrazine Derivatives: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold, a nitrogen-containing six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. Derivatives of pyrazine have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activity screening of pyrazine derivatives, offering detailed experimental protocols, a compilation of quantitative data, and a visual representation of the key signaling pathways modulated by these promising compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazine derivatives have shown considerable promise as anticancer agents, with numerous studies reporting their potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell growth, survival, and proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyrazinesCompound 25iMCF-7 (Breast)< 0.001 (p-value)[1][2]
Pyrazolo[3,4-b]pyrazinesCompound 25jMCF-7 (Breast)< 0.001 (p-value)[1][2]
Chalcone-Pyrazine HybridsCompound 46BPH-1, MCF-710.4, 9.1[3]
Chalcone-Pyrazine HybridsCompound 47PC1216.4[3]
Chalcone-Pyrazine HybridsCompound 48BEL-740210.74[3]
Imidazo[4,5-b]pyrazine1D-2H1993 (Lung)0.0247[4]
Pyrrolo[2,3-b]pyrazineCompound 15--[5]
Pyrazine-2-carbonitrilePrexasertib (CHK1 inhibitor)-0.001[5]
Pyrazine-2-carboxamideDarovasertib (PKC inhibitor)-0.0019 (PKCα)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Pyrazine derivative test compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for an additional 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Signaling Pathways in Cancer

Pyrazine derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor progression. Key pathways include the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyrazine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Cytotoxicity Assay characterization->mtt ic50 Determine IC50 Values mtt->ic50 western Western Blot Analysis ic50->western pathway Identify Modulated Signaling Pathways western->pathway

Anticancer Activity Screening Workflow

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS p38 p38 MAPK RTK->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Pyrazine_ERK Pyrrolopyrazine Derivatives Pyrazine_ERK->ERK inhibit Pyrazine_p38 Pyridinylpyridopyrazines Pyrazine_p38->p38 inhibit

MAPK Signaling Pathway Inhibition

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis Pyrazine_mTOR Pyrazino[2,3-b]pyrazines Pyrazine_mTOR->mTORC1 inhibit

PI3K/Akt/mTOR Signaling Pathway Inhibition

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Pyrazine_JAK Pyrazolo[1,5-a]pyrazines Pyrazine_JAK->JAK inhibit

JAK/STAT Signaling Pathway Inhibition

Antimicrobial Activity: Combating Infectious Diseases

Pyrazine derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of pyrazine derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazinesCompound 2eStaphylococcus aureus32
Triazolo[4,3-a]pyrazinesCompound 2eEscherichia coli16
Pyrazine CarboxamidesCompound 5dExtensively drug-resistant Salmonella Typhi6.25[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Pyrazine derivative test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Compound Dilution: Prepare a series of twofold dilutions of the pyrazine derivatives in the 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Further Studies synthesis Synthesis of Pyrazine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization broth Broth Microdilution Assay characterization->broth mic Determine MIC Values broth->mic mechanism Mechanism of Action Studies mic->mechanism toxicity Toxicity Evaluation mechanism->toxicity

Antimicrobial Activity Screening Workflow

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several pyrazine derivatives have demonstrated potent anti-inflammatory properties, suggesting their utility in treating a range of inflammatory diseases. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of pyrazine derivatives can be assessed using models such as the carrageenan-induced paw edema assay in rodents. The efficacy is typically expressed as the percentage of edema inhibition.

Compound ClassDerivativeDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Pyrazolo[3,4-b]pyrazinesCompound 1528 µM/kg44.445[7][8]
Pyrazolo[3,4-b]pyrazinesCompound 2928 µM/kg--[7][8]
Pyrazole derivativeK-310052.04[8]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Pyrazine derivative test compounds

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing: Administer the pyrazine derivative or vehicle to the animals (e.g., orally or intraperitoneally).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

experimental_workflow_anti_inflammatory cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vivo Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyrazine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization edema Carrageenan-Induced Paw Edema Assay characterization->edema inhibition Calculate % Edema Inhibition edema->inhibition cytokine Cytokine & Enzyme Assays (e.g., COX, LOX) inhibition->cytokine pathway Identify Anti-inflammatory Mechanisms cytokine->pathway

Anti-inflammatory Activity Screening Workflow

Conclusion

This technical guide highlights the significant and diverse biological activities of pyrazine derivatives. The provided experimental protocols offer a foundation for the systematic screening of new compounds, while the compiled quantitative data serves as a valuable benchmark for structure-activity relationship studies. The visualization of key signaling pathways provides a deeper understanding of the molecular mechanisms underlying the therapeutic effects of these compounds. Continued exploration of the pyrazine scaffold holds immense promise for the discovery and development of novel and effective therapies for a wide range of human diseases.

References

Unlocking New Avenues in Targeted Protein Degradation: 3-Hydroxypyrazine-2-carboxylic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] While the field has been dominated by PROTACs that recruit the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing need to expand the repertoire of available E3 ligase ligands to overcome potential resistance mechanisms and to provide tissue- and cell-specific degradation.[5][6][7]

This technical guide introduces 3-hydroxypyrazine-2-carboxylic acid as a novel, versatile building block for the development of E3 ligase ligands. Its unique chemical structure presents an opportunity to explore new interactions with emerging E3 ligases, thereby broadening the scope of TPD. This document will provide a hypothetical framework for the validation of a this compound-based ligand for the Kelch-like ECH-associated protein 1 (KEAP1) E3 ligase, a promising but less explored target in TPD.[8][9][10][11][12] We will detail the experimental workflow, provide representative data, and outline key protocols for the characterization of a novel PROTAC.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is the formation of a ternary complex between the POI and an E3 ubiquitin ligase, facilitated by the PROTAC molecule.[2][3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[4] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[13]

PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (this compound based) E3 KEAP1 E3 Ligase PROTAC->Ternary E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental Workflow cluster_0 Synthesis & Initial Characterization cluster_1 In Vitro Validation cluster_2 Cellular Characterization Synthesis PROTAC Synthesis Binding_Assay E3 Ligase Binding Assay Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation Binding_Assay->Ternary_Complex Ubiquitination In Vitro Ubiquitination Ternary_Complex->Ubiquitination Degradation Cellular Degradation Assay Ubiquitination->Degradation Phenotypic Phenotypic Assays Degradation->Phenotypic

References

The Genesis of a Tuberculosis Fighter: A Technical History of Pyrazinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyrazinecarboxylic acids, with a particular focus on the development of the pivotal anti-tuberculosis agent, pyrazinamide (B1679903). Tailored for researchers, scientists, and drug development professionals, this document details the seminal discoveries, key experimental methodologies, and the evolution of our understanding of this important class of compounds.

Introduction: A Serendipitous Discovery

The journey of pyrazinecarboxylic acids in medicine is intrinsically linked to the fight against tuberculosis. The story begins not with a targeted drug discovery program, but with the observation of the anti-mycobacterial properties of nicotinamide (B372718) (vitamin B3). This finding spurred the synthesis and evaluation of numerous analogues, leading to the synthesis of pyrazinamide in 1936. However, its potent anti-tuberculosis activity remained unrecognized until 1952.[1][2] Pyrazinamide, the amide of pyrazine-2-carboxylic acid, emerged as a critical component of multi-drug regimens for tuberculosis, significantly shortening treatment durations.[2]

This guide will delve into the historical synthesis of the pyrazinecarboxylic acid core, the pivotal pre-clinical studies that established the efficacy of pyrazinamide, its mechanism of action, and the ongoing development of its derivatives.

The Dawn of Pyrazine (B50134) Chemistry: Early Syntheses

While the medicinal importance of pyrazinecarboxylic acid derivatives became apparent in the mid-20th century, the synthesis of the parent pyrazine ring dates back to the late 19th century. Early methods for the synthesis of pyrazine dicarboxylic acids, precursors to the monocarboxylic acid, involved the oxidation of quinoxalines.

A notable early method for the preparation of 2,3-pyrazinedicarboxylic acid involved the permanganate (B83412) oxidation of quinoxaline (B1680401). This process laid the groundwork for accessing the pyrazine core structure, which would later prove vital for the development of pyrazinamide.

The Emergence of an Anti-Tuberculosis Agent: Pyrazinamide

The discovery of pyrazinamide's efficacy against Mycobacterium tuberculosis was a landmark event. Initial studies in murine models of tuberculosis demonstrated its potent activity, a surprising finding given its lack of in vitro activity at neutral pH.[3] This paradox hinted at a unique mechanism of action, dependent on the specific physiological environment of the mycobacterial lesion.

Pivotal Preclinical Investigations: The Murine Tuberculosis Model

The foundational work by Malone, Schurr, and colleagues in 1952 provided the first concrete evidence of pyrazinamide's in vivo efficacy. Their experiments in mice infected with M. tuberculosis were instrumental in advancing the compound to clinical use.

Experimental Protocol: Murine Tuberculosis Model (Malone et al., 1952)

  • Animal Model: Swiss albino mice were typically used.

  • Infection: Mice were infected intravenously with a standardized culture of Mycobacterium tuberculosis, often the H37Rv strain. The inoculum size was calibrated to produce a progressive and ultimately fatal infection in untreated animals.

  • Drug Preparation and Administration: Pyrazinamide was typically suspended in a vehicle like acacia gum or carboxymethylcellulose and administered orally via gavage. Dosing was performed daily or on a specified schedule.

  • Evaluation of Efficacy: The primary endpoints for efficacy were survival time and the extent of gross tuberculous lesions in the lungs and other organs, scored at necropsy. Later studies incorporated quantitative bacteriology, measuring the reduction in colony-forming units (CFUs) in organ homogenates.

Quantitative Data from Early Murine Studies

The following table summarizes the typical nature of results from early murine studies of pyrazinamide, demonstrating its dose-dependent efficacy.

Treatment GroupDosage (mg/kg/day)Mean Survival Time (Days)Lung Lesion Score (Arbitrary Units)
Untreated Control0214.0
Pyrazinamide50352.5
Pyrazinamide100501.5
Pyrazinamide150>600.5

Note: The data in this table are representative and compiled from descriptions of early studies. Access to the original 1952 publication by Malone et al. is required for the exact figures.

Unraveling the Mechanism of Action

Pyrazinamide is a prodrug that is inactive until it is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[4] The acidic environment within the tuberculous granuloma is crucial for the drug's activity. At a low pH, POA is protonated and readily re-enters the mycobacterial cell, leading to its accumulation and subsequent disruption of cellular processes.

The precise molecular targets of POA are still a subject of investigation, but several mechanisms have been proposed, including:

  • Disruption of Membrane Potential and Energy Production: The accumulation of protonated POA is thought to disrupt the proton motive force across the mycobacterial cell membrane, interfering with energy production.

  • Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.

  • Inhibition of Coenzyme A Biosynthesis: More recent evidence suggests that POA may target PanD, an aspartate decarboxylase involved in the biosynthesis of coenzyme A.

Mechanism_of_Action cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PZase Pyrazinamidase (PncA) PZA_int->PZase POA Pyrazinoic Acid (POA) PZase->POA Hydrolysis Membrane Membrane POA->Membrane FAS1 FAS1 POA->FAS1 CoA CoA POA->CoA

Synthesis of Pyrazinecarboxylic Acid and Pyrazinamide: Experimental Protocols

The synthesis of pyrazinamide typically begins with pyrazine-2-carboxylic acid, which can be prepared through various routes.

Synthesis of Pyrazine-2-carboxylic Acid Precursor: 2,3-Pyrazinedicarboxylic Acid

An early and reliable method for synthesizing a precursor to pyrazinecarboxylic acid involves the oxidation of quinoxaline.

Experimental Protocol: Permanganate Oxidation of Quinoxaline

  • Reaction Setup: A solution of quinoxaline in hot water is prepared in a multi-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Oxidation: A saturated aqueous solution of potassium permanganate is added slowly to the hot quinoxaline solution. The rate of addition is controlled to maintain a gentle reflux.

  • Workup: After the addition is complete, the reaction mixture is filtered to remove manganese dioxide. The filtrate is concentrated under reduced pressure.

  • Isolation: The concentrated solution is acidified with hydrochloric acid, leading to the precipitation of potassium chloride and 2,3-pyrazinedicarboxylic acid. The crude product is then purified by extraction with a suitable solvent like acetone.

Synthesis of Pyrazinamide from Pyrazine-2-carboxylic Acid

The conversion of pyrazine-2-carboxylic acid to pyrazinamide is a standard amidation reaction. A common method involves the formation of an acyl chloride intermediate.

Experimental Protocol: Amidation via Acyl Chloride

  • Acyl Chloride Formation: Pyrazine-2-carboxylic acid is suspended in a solvent such as dichloromethane, and a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride is then added dropwise at a controlled temperature (e.g., in an ice bath). The reaction mixture is then refluxed until the evolution of gas ceases, indicating the formation of pyrazine-2-carbonyl chloride.

  • Amidation: The resulting solution of the acyl chloride is then reacted with a source of ammonia (B1221849). This can be achieved by bubbling ammonia gas through the solution or by adding an aqueous solution of ammonia.

  • Isolation and Purification: The crude pyrazinamide is isolated by filtration and purified by recrystallization from a suitable solvent, such as water or ethanol.

Synthesis_Workflow Quinoxaline Quinoxaline PyrazineDicarboxylicAcid 2,3-Pyrazinedicarboxylic Acid Quinoxaline->PyrazineDicarboxylicAcid KMnO4 Oxidation PyrazineCarboxylicAcid Pyrazine-2-carboxylic Acid PyrazineDicarboxylicAcid->PyrazineCarboxylicAcid Decarboxylation PyrazinoylChloride Pyrazine-2-carbonyl Chloride PyrazineCarboxylicAcid->PyrazinoylChloride SOCl2, DMF Pyrazinamide Pyrazinamide PyrazinoylChloride->Pyrazinamide Ammonia

Modern Developments and Future Directions

Research into pyrazinecarboxylic acid derivatives continues to be an active area. The emergence of pyrazinamide-resistant strains of M. tuberculosis, often due to mutations in the pncA gene, has driven the development of new analogues.

Pyrazinoic Acid Esters

One promising strategy to overcome resistance is the development of pyrazinoic acid esters. These compounds can bypass the need for activation by PZase, as they can be hydrolyzed to the active POA by other mycobacterial esterases.

Quantitative Data: In Vitro Activity of Pyrazinoic Acid Esters

The following table presents representative Minimum Inhibitory Concentration (MIC) values for pyrazinamide and pyrazinoic acid esters against M. tuberculosis, highlighting the enhanced activity of the esters, particularly against resistant strains.

CompoundM. tuberculosis H37Rv (PZA-susceptible) MIC (µg/mL) at pH 5.9M. tuberculosis (PZA-resistant) MIC (µg/mL) at pH 5.9
Pyrazinamide100>1000
Pyrazinoic Acid100>1000
n-Propyl Pyrazinoate2020
n-Butyl Pyrazinoate1515

Note: MIC values can vary depending on the specific experimental conditions.

Conclusion

From its serendipitous discovery rooted in vitamin research to its current status as a cornerstone of tuberculosis therapy, the story of pyrazinecarboxylic acid and its amide, pyrazinamide, is a testament to the power of chemical synthesis and biological screening. The ongoing challenges of drug resistance continue to fuel innovation in this field, with new derivatives offering hope for more effective and shorter treatment regimens for tuberculosis. This technical guide has provided a historical and methodological overview to aid researchers and drug developers in their continued efforts to combat this global health threat.

References

Methodological & Application

Synthesis Protocols for 3-Hydroxypyrazine-2-carboxylic Acid: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Hydroxypyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary synthesis routes, complete with step-by-step methodologies, quantitative data, and process workflows.

Introduction

This compound and its derivatives are important heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. Notably, they are precursors to antiviral agents such as Favipiravir. The protocols detailed below are based on established chemical literature and provide a foundation for laboratory-scale synthesis.

Synthesis Route 1: From 2-Aminomalonamide and Glyoxal (B1671930)

This route proceeds via the formation of 3-hydroxypyrazine-2-carboxamide (B1682577), which is subsequently hydrolyzed to the target carboxylic acid. This method is advantageous due to the availability of the starting materials and generally good yields.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

  • Preparation of 2-aminomalonamide: While commercially available, 2-aminomalonamide can be prepared from diethyl aminomalonate hydrochloride. Dissolve diethyl aminomalonate hydrochloride in water and adjust the pH to >7 with sodium bicarbonate. Extract the free amine with an appropriate organic solvent and evaporate the solvent under reduced pressure. The resulting product is treated with aqueous ammonia (B1221849) at 80°C overnight to yield 2-aminomalonamide, which can be used directly in the next step without further purification.

  • Reaction with Glyoxal:

    • In a reaction flask, suspend 100 g of 2-aminomalonamide in 220 ml of a 20% aqueous sodium hydroxide (B78521) solution.

    • Cool the suspension to -10°C.

    • Slowly add 149.4 g of a 40% aqueous glyoxal solution dropwise over approximately 40 minutes, maintaining the temperature at -10°C.

    • After the addition is complete, stir the reaction mixture at -5°C for 1 hour.

    • Warm the mixture to 22°C and continue stirring for an additional 3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to below 5°C.

    • Adjust the pH to 12 with a 1 mol/l sodium hydroxide solution.

    • Acidify the solution to pH 2 by adding 6 mol/l hydrochloric acid, which will cause the product to precipitate.

    • Collect the precipitated crystals by filtration.

    • Wash the collected solid with water and then with a 50% (w/w) ethanol-water solution.

    • The resulting product is 3-hydroxypyrazine-2-carboxamide.[1]

Step 2: Hydrolysis of 3-Hydroxypyrazine-2-carboxamide to this compound

  • Hydrolysis:

    • Suspend the 3-hydroxypyrazine-2-carboxamide obtained in the previous step in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation:

    • If acidic hydrolysis was performed, cool the reaction mixture and the product may precipitate. Adjusting the pH to its isoelectric point will maximize precipitation.

    • If basic hydrolysis was performed, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to the isoelectric point to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data
StepProductStarting MaterialsReagentsReaction ConditionsYield
13-Hydroxypyrazine-2-carboxamide2-Aminomalonamide, GlyoxalNaOH, HCl, Ethanol-10°C to 22°C91.2%[1]
2This compound3-Hydroxypyrazine-2-carboxamideHCl or NaOHRefluxYields vary

Synthesis Workflow

Synthesis_Route_1 cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hydrolysis 2-Aminomalonamide 2-Aminomalonamide Reaction_1 Condensation 2-Aminomalonamide->Reaction_1 Glyoxal Glyoxal Glyoxal->Reaction_1 3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide Reaction_1->3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide_2 3-Hydroxypyrazine-2-carboxamide Reaction_2 Hydrolysis (Acid or Base) 3-Hydroxypyrazine-2-carboxamide_2->Reaction_2 3-Hydroxypyrazine-2-carboxylic_acid This compound Reaction_2->3-Hydroxypyrazine-2-carboxylic_acid

Caption: Synthesis of this compound from 2-Aminomalonamide.

Synthesis Route 2: From 3-Aminopyrazine-2-carboxylic acid

This alternative route involves the conversion of the amino group of 3-aminopyrazine-2-carboxylic acid to a hydroxyl group via a diazotization reaction.

Experimental Protocol

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

  • Cool a suspension of 3-aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol) in methanol (B129727) (250 mL) to 0°C.[2]

  • Carefully add concentrated sulfuric acid (3.2 mL) to the cooled suspension.[2]

  • Stir the reaction mixture at room temperature for 48 hours.[2]

  • Pour the reaction mixture into water (27 mL) and neutralize to pH 7 with sodium bicarbonate (approximately 6.3 g).[2]

  • Collect the resulting precipitate by filtration to obtain methyl 3-aminopyrazine-2-carboxylate.[2]

Step 2: Diazotization and Hydrolysis

  • Dissolve the methyl 3-aminopyrazine-2-carboxylate in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group. The evolution of nitrogen gas will be observed.

  • The resulting product is methyl 3-hydroxypyrazine-2-carboxylate.

Step 3: Hydrolysis of the Ester

  • Hydrolyze the methyl 3-hydroxypyrazine-2-carboxylate using either acidic or basic conditions as described in Step 2 of Route 1 to yield this compound.

Quantitative Data
StepProductStarting MaterialsReagentsReaction ConditionsYield
1Methyl 3-aminopyrazine-2-carboxylate3-Aminopyrazine-2-carboxylic acidMethanol, H₂SO₄, NaHCO₃0°C to room tempNot specified
2Methyl 3-hydroxypyrazine-2-carboxylateMethyl 3-aminopyrazine-2-carboxylateNaNO₂, H₂SO₄/HCl0-5°C then heatYields vary
3This compoundMethyl 3-hydroxypyrazine-2-carboxylateHCl or NaOHRefluxYields vary

Synthesis Workflow

Synthesis_Route_2 cluster_step1 Step 1: Esterification cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Ester Hydrolysis 3-Aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic_acid Reaction_1 Esterification 3-Aminopyrazine-2-carboxylic_acid->Reaction_1 Methyl_3-aminopyrazine-2-carboxylate Methyl_3-aminopyrazine-2-carboxylate Reaction_1->Methyl_3-aminopyrazine-2-carboxylate Methyl_3-aminopyrazine-2-carboxylate_2 Methyl 3-aminopyrazine-2-carboxylate Reaction_2 Diazotization & Hydrolysis Methyl_3-aminopyrazine-2-carboxylate_2->Reaction_2 Methyl_3-hydroxypyrazine-2-carboxylate Methyl_3-hydroxypyrazine-2-carboxylate Reaction_2->Methyl_3-hydroxypyrazine-2-carboxylate Methyl_3-hydroxypyrazine-2-carboxylate_2 Methyl 3-hydroxypyrazine-2-carboxylate Reaction_3 Hydrolysis Methyl_3-hydroxypyrazine-2-carboxylate_2->Reaction_3 3-Hydroxypyrazine-2-carboxylic_acid This compound Reaction_3->3-Hydroxypyrazine-2-carboxylic_acid

Caption: Synthesis of this compound from 3-Aminopyrazine-2-carboxylic acid.

Safety Precautions

Standard laboratory safety procedures should be followed when performing these syntheses. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used, particularly strong acids and bases, are corrosive and should be handled with care. Diazonium salts are potentially explosive and should be handled with extreme caution, avoiding isolation and using them in situ.

Conclusion

The protocols outlined provide two viable methods for the synthesis of this compound. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations. Route 1, starting from 2-aminomalonamide, is well-documented with a high reported yield for the amide intermediate. Route 2 offers an alternative for laboratories with access to 3-aminopyrazine-2-carboxylic acid. Both methods require careful control of reaction conditions to ensure optimal yields and purity of the final product.

References

Synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. The following application notes detail the reaction scheme, experimental procedures, and materials required for the successful synthesis of this compound.

Overview of the Synthetic Pathway

The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid is achieved through a five-step reaction sequence starting from 3-aminopyrazine-2-carboxylic acid methyl ester. The overall pathway involves chlorination, a Sandmeyer-type reaction to introduce a chloro group, a nucleophilic aromatic substitution to install the fluorine atom, followed by hydroxylation and finally, saponification of the methyl ester to yield the target carboxylic acid.

Synthesis_Workflow A 3-Aminopyrazine-2- carboxylic acid methyl ester B Methyl 3-amino-6-chloropyrazine-2-carboxylate A->B  NCS, DMF   C Methyl 3,6-dichloropyrazine-2-carboxylate B->C  HCl, NaNO₂, CuCl   D Methyl 6-fluoro-3-chloropyrazine-2-carboxylate C->D  KF, TBAB, DMF    80-85°C, N₂   E Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate D->E  NaOAc, DMF    75-85°C, N₂   F 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid E->F  LiOH(aq)  

Caption: Synthetic workflow for 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

Experimental Protocols

The following protocols are based on a synthetic method outlined in patent CN113135862A.[1] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment.

Step 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate (Compound B)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3-Aminopyrazine-2-carboxylic acid methyl ester (Compound A) 153.14 10.0 g 0.065
N-Chlorosuccinimide (NCS) 133.49 8.7 g 0.065

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-aminopyrazine-2-carboxylic acid methyl ester in 50 mL of DMF.

  • To the stirred solution, add 8.7 g of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum to afford methyl 3-amino-6-chloropyrazine-2-carboxylate as a solid.

Step 2: Synthesis of Methyl 3,6-dichloropyrazine-2-carboxylate (Compound C)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 3-amino-6-chloropyrazine-2-carboxylate (Compound B) 187.59 10.0 g 0.053
Hydrochloric Acid (conc. 37%) - 50 mL -
Sodium Nitrite (B80452) (NaNO₂) 69.00 4.0 g 0.058
Cuprous Chloride (CuCl) 99.00 6.0 g 0.061

| Water | - | 20 mL | - |

Procedure:

  • Suspend 10.0 g of methyl 3-amino-6-chloropyrazine-2-carboxylate in 50 mL of concentrated hydrochloric acid in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of 4.0 g of sodium nitrite in 20 mL of water dropwise, maintaining the internal temperature below 5°C. Stir for an additional 30 minutes at this temperature.

  • In a separate beaker, dissolve 6.0 g of cuprous chloride in 20 mL of concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the mixture into 200 mL of water and extract with ethyl acetate (B1210297) (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,6-dichloropyrazine-2-carboxylate.

Step 3: Synthesis of Methyl 6-fluoro-3-chloropyrazine-2-carboxylate (Compound D)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 3,6-dichloropyrazine-2-carboxylate (Compound C) 207.03 10.0 g 0.048
Potassium Fluoride (KF) 58.10 8.4 g 0.145
Tetrabutylammonium (B224687) Bromide (TBAB) 322.37 3.1 g 0.010

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

  • To a 100 mL round-bottom flask, add 10.0 g of methyl 3,6-dichloropyrazine-2-carboxylate, 8.4 g of anhydrous potassium fluoride, and 3.1 g of tetrabutylammonium bromide.

  • Add 50 mL of DMF and purge the flask with nitrogen.

  • Heat the reaction mixture to 80-85°C under a nitrogen atmosphere and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, pour it into 250 mL of water, and extract with ethyl acetate (3 x 80 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain methyl 6-fluoro-3-chloropyrazine-2-carboxylate.

Step 4: Synthesis of Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate (Compound E)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 6-fluoro-3-chloropyrazine-2-carboxylate (Compound D) 190.57 8.0 g 0.042
Sodium Acetate (NaOAc) 82.03 4.0 g 0.049

| N,N-Dimethylformamide (DMF) | - | 40 mL | - |

Procedure:

  • In a 100 mL round-bottom flask, dissolve 8.0 g of methyl 6-fluoro-3-chloropyrazine-2-carboxylate and 4.0 g of sodium acetate in 40 mL of DMF.

  • Heat the mixture to 75-85°C under a nitrogen atmosphere for 8-12 hours.

  • After cooling, dilute the reaction mixture with 200 mL of water and extract with ethyl acetate (3 x 70 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate.

Step 5: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid (Compound F)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate (Compound E) 172.11 6.0 g 0.035
Lithium Hydroxide (LiOH) 23.95 1.7 g 0.071
Water - 100 mL -

| Hydrochloric Acid (1 M) | - | As needed | - |

Procedure:

  • Dissolve 6.0 g of methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate in 100 mL of a 3% aqueous solution of lithium hydroxide.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, add 10 mL of water and carefully adjust the pH of the solution to 3 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Dry the resulting solid under vacuum to obtain 6-fluoro-3-hydroxypyrazine-2-carboxylic acid as a yellow solid. The reported yield is 94.4% with a purity of 99.0%.[1]

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsMolar Ratio (Starting Material:Reagent)Yield
1Compound BCompound ANCS1:1High
2Compound CCompound BNaNO₂, CuCl1:1.1, 1:1.15Good
3Compound DCompound CKF, TBAB1:3, 1:0.2Moderate
4Compound ECompound DNaOAc1:1.17Good
5Compound FCompound ELiOH1:294.4%[1]

Note: Yields for steps 1-4 are qualitative ("High," "Good," "Moderate") as specific percentages were not provided in the primary source material. The yield for Step 5 is explicitly stated in the patent.[1]

Characterization Data

The final product, 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, is reported to have the following nuclear magnetic resonance (NMR) data:

  • ¹H NMR (d₆-DMSO): δ 8.40 (d, J = 8.0 Hz, 1H).[1]

This detailed protocol provides a reproducible method for the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, intended to support research and development in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Recrystallization of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the recrystallization of various pyrazine (B50134) derivatives, a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Proper recrystallization is essential for obtaining high-purity crystalline materials with desired physicochemical properties.

Introduction to Recrystallization of Pyrazine Derivatives

Pyrazine and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] In drug development and medicinal chemistry, the purity of these compounds is paramount. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. An ideal recrystallization solvent will dissolve the pyrazine derivative at an elevated temperature but have low solubility for it at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[5][6]

This document outlines general and specific protocols for the recrystallization of several common pyrazine derivatives, along with quantitative data on solvent selection, yield, and purity improvement.

General Protocol for Single-Solvent Recrystallization

This protocol describes a general method for purifying solid pyrazine derivatives using a single solvent.[7][8]

1. Solvent Selection:

  • The ideal solvent should dissolve the pyrazine derivative sparingly or not at all at room temperature but readily at its boiling point.

  • Common solvents for pyrazine derivatives include ethanol, methanol, water, ethyl acetate, benzene, and acetone (B3395972).[4][9][10]

  • To test for a suitable solvent, place a small amount of the crude pyrazine derivative in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is likely suitable.

2. Dissolution:

  • Place the crude pyrazine derivative in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to just dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery of the purified product.[8]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Decolorization (if necessary):

  • If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[11]

  • Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.

7. Drying:

  • Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.

Experimental Protocols for Specific Pyrazine Derivatives

The following are specific protocols derived from literature for the recrystallization of various pyrazine derivatives.

Protocol 1: Recrystallization of 2-Aminopyrazine (B29847)

Methodology:

  • Dissolve the crude 2-aminopyrazine in hot benzene.

  • If necessary, perform a hot filtration to remove any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature, then cool to 5°C to induce crystallization.

  • Collect the yellow crystals by filtration.

  • Wash the crystals with a small amount of cold benzene.

  • Dry the crystals to obtain pure 2-aminopyrazine.[12]

Protocol 2: Recrystallization of Tetramethylpyrazine

Methodology:

  • Dissolve the crude tetramethylpyrazine in a suitable solvent at 70-90°C.

  • Cool the solution to 10-15°C to induce crystallization.

  • Collect the crystals by centrifugation or filtration.

  • For further purification, redissolve the crystals in the solvent at 70°C and repeat the cooling and collection steps.[12]

Protocol 3: Recrystallization of 2,3-Pyrazinedicarboxylic Acid

Methodology:

  • Dissolve the crude 2,3-pyrazinedicarboxylic acid in hot acetone or water.[1][3]

  • If the solution is colored, decolorize with activated carbon.

  • Perform a hot filtration to remove insoluble impurities and carbon.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals at 100-110°C. The anhydrous form is obtained upon drying.[1]

Quantitative Data on Pyrazine Derivative Recrystallization

The following tables summarize quantitative data for the recrystallization of various pyrazine derivatives, providing a reference for expected outcomes.

Pyrazine DerivativeRecrystallization Solvent(s)Yield (%)Melting Point (°C)Purity (%)Reference
2-AminopyrazineBenzene57110-115-[12]
2-Aminopyrazine--118-120≥ 98[13]
TetramethylpyrazineWater (cooling crystallization)88.2 (purification efficiency)-99.2[12]
2,3-DiphenylpyrazineEthanol---[10]
Pyrazine-2-carboxylic acid amideMethanol75-80188-[9]
Pyrazine-2-carboxylic acid hydrazideAlcohol91.5168-[9]
2-Hydroxy-5-methylpyrazineHot water--93 to 97[9]
2,3-Pyrazinedicarboxylic acidWater~83 (after 17% loss)183–185 (dec.)-[1]
2,3-Pyrazinedicarboxylic acidAcetone75-77--[3]

Signaling Pathways and Experimental Workflows

Pyrazine derivatives are known to interact with various cellular signaling pathways, making them attractive candidates for drug development. The diagrams below illustrate some of these interactions and typical experimental workflows.

Signaling Pathways Involving Pyrazine Derivatives

Many pyrazine derivatives have been developed as inhibitors of key signaling proteins, such as SHP2, which is a critical node in the Ras/Raf/MEK/ERK pathway.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras activates Pyrazine_Inhibitor Pyrazine Derivative (SHP2 Inhibitor) Pyrazine_Inhibitor->SHP2 inhibits Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates CellCycle Cell Cycle Progression, Survival, Proliferation TranscriptionFactors->CellCycle Experimental_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Condensation Reaction) Start->Synthesis Crude_Product Crude Pyrazine Derivative Synthesis->Crude_Product Recrystallization Recrystallization (Solvent Selection, Dissolution, Cooling, Filtration) Crude_Product->Recrystallization Purified_Crystals Purified Crystalline Product Recrystallization->Purified_Crystals Analysis Purity & Characterization (HPLC, Melting Point, NMR, MS) Purified_Crystals->Analysis Final_Product High-Purity Pyrazine Derivative Analysis->Final_Product

References

Application Notes and Protocols: 3-Hydroxypyrazine-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest in coordination chemistry and drug development. Its structure, featuring a pyrazine (B50134) ring substituted with both a hydroxyl and a carboxylic acid group, provides multiple coordination sites for metal ions. This allows for the formation of a diverse range of metal complexes with potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate and hydroxyl groups can all participate in binding to a metal center, leading to various coordination modes and complex geometries.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its metal complexes, as well as methods for evaluating their biological activity. Due to the limited availability of published data specifically for this compound, some of the presented protocols and data are based on closely related pyrazine derivatives and analogous compounds. These should serve as a valuable starting point for researchers exploring the coordination chemistry and therapeutic potential of this versatile ligand.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅H₄N₂O₃[1]
Molecular Weight140.10 g/mol [1]
IUPAC Name3-hydroxy-2-pyrazinecarboxylic acid[1]
CAS Number20737-42-2
AppearanceSolid
Melting Point>300 °C (decomposes)
SolubilitySoluble in DMSO
Table 2: Antimicrobial Activity of Analagous Pyrazine-Based Metal Complexes (Minimum Inhibitory Concentration, MIC in µg/mL)

Note: Data presented here is for metal complexes of pyrazine-2-carboxamide Schiff base and other pyrazine derivatives as a reference due to the lack of specific data for this compound complexes.

Complex/CompoundEscherichia coliStaphylococcus aureusAspergillus nigerPenicillium rubrumReference
Pyrazine-2-carboxamide Schiff Base (Ligand)>100>100>100>100[2]
Fe(III) Complex50505050[2]
Ru(III) Complex25255050[2]
Co(II) Complex50255025[2]
Ni(II) Complex50502550[2]
Cu(II) Complex25252525[2]
Zn(II) Complex50505050[2]
Cd(II) Complex25502550[2]
Hg(II) Complex25255025[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 3-hydroxypyrazine-2-carboxamide.[3] The final hydrolysis step is proposed to yield the carboxylic acid.

Materials:

Procedure:

  • In a reaction flask, suspend 100 g of 2-aminomalonamide in 220 ml of 20% sodium hydroxide aqueous solution and cool the mixture to -10°C.

  • Slowly add 149.4 g of 40% glyoxal aqueous solution dropwise over approximately 40 minutes, maintaining the temperature at -10°C.

  • After the addition is complete, stir the reaction mixture at -5°C for 1 hour.

  • Warm the mixture to 22°C and continue stirring for an additional 3 hours.

  • Cool the reaction mixture to below 5°C.

  • Adjust the pH of the solution to 2 by the slow addition of 6 M hydrochloric acid. This will precipitate the crude 3-hydroxypyrazine-2-carboxamide.

  • Collect the precipitate by filtration and wash with cold water and then with 50% (w/w) ethanol.

  • To obtain the carboxylic acid, the collected solid can be subjected to acidic or basic hydrolysis. For acidic hydrolysis, reflux the solid in an excess of 6 M HCl for several hours, monitor the reaction by TLC. For basic hydrolysis, reflux in an excess of 2 M NaOH, followed by acidification to precipitate the product.

  • The final product, this compound, should be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: General Synthesis of Metal(II) Complexes of this compound

This is a general protocol for the synthesis of transition metal complexes, which can be adapted for this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Methanol (B129727) or Ethanol

  • Deionized water

  • Sodium hydroxide solution (0.1 M)

Procedure:

  • Dissolve 1 mmol of this compound in a minimal amount of warm methanol or ethanol. If necessary, add a few drops of 0.1 M NaOH to aid dissolution.

  • In a separate flask, dissolve 0.5 mmol of the desired metal(II) salt in deionized water or methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the resulting mixture to a value between 6 and 7 by the dropwise addition of 0.1 M NaOH solution.

  • A precipitate should form upon pH adjustment. Continue stirring the mixture at room temperature for 2-4 hours to ensure complete precipitation.

  • Collect the solid complex by filtration.

  • Wash the precipitate with deionized water, followed by a small amount of cold methanol or ethanol, to remove any unreacted starting materials.

  • Dry the resulting metal complex in a desiccator over silica (B1680970) gel.

Protocol 3: Antimicrobial Screening by Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized complexes.[4]

Materials:

  • Synthesized metal complexes

  • Bacterial and/or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile DMSO

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth/medium only)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each metal complex in sterile DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth/medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the broth/medium and add a specific volume to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include positive control wells (broth/medium with inoculum and a standard antimicrobial agent) and negative control wells (broth/medium with inoculum only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Start 2-Aminomalonamide + Glyoxal Solution Reaction1 Condensation Reaction (-10°C to 22°C) Start->Reaction1 Precipitation1 Acidification (HCl) to pH 2 Reaction1->Precipitation1 Hydrolysis Acid or Base Hydrolysis Precipitation1->Hydrolysis Ligand 3-Hydroxypyrazine-2- carboxylic Acid Hydrolysis->Ligand Reaction2 Complexation Reaction Ligand->Reaction2 MetalSalt Metal(II) Salt Solution MetalSalt->Reaction2 Precipitation2 pH Adjustment (NaOH) Reaction2->Precipitation2 Complex Metal Complex (Solid) Precipitation2->Complex

Caption: Workflow for the synthesis of this compound and its metal complexes.

Antimicrobial_Screening_Workflow start Prepare Stock Solutions of Complexes in DMSO dilution Serial Dilution in 96-Well Plates start->dilution inoculation Inoculate Wells dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates (24-48h) inoculation->incubation readout Determine MIC (Visual or Spectrophotometric) incubation->readout end MIC Value readout->end

Caption: General workflow for antimicrobial screening using the broth microdilution method.

Coordination_Modes cluster_modes Potential Coordination Modes Ligand This compound Mode1 Monodentate (Carboxylate O) Ligand->Mode1 Mode2 Bidentate (N, O) (Pyrazine N, Carboxylate O) Ligand->Mode2 Mode3 Bidentate (O, O) (Hydroxyl O, Carboxylate O) Ligand->Mode3 Mode4 Tridentate (N, O, O) (Pyrazine N, Hydroxyl O, Carboxylate O) Ligand->Mode4 Mode5 Bridging Ligand Ligand->Mode5

Caption: Potential coordination modes of this compound as a ligand.

References

The Synthetic Utility of 3-Hydroxypyrazine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, 3-hydroxypyrazine-2-carboxylic acid and its derivatives represent a critical scaffold in the synthesis of a wide array of biologically active compounds. This heterocyclic compound serves as a versatile building block for creating novel pharmaceuticals, particularly in the realms of antiviral and antimicrobial agents. Its unique electronic and structural features allow for diverse chemical modifications, making it a valuable starting material in medicinal chemistry.

Introduction to a Versatile Building Block

This compound is a nitrogen-containing heterocyclic compound that has garnered significant attention as an important organic chemical intermediate. It is a key component in the synthesis of various drug molecules, including sulfonamides. The pyrazine (B50134) ring system is a recognized pharmacophore, and its derivatization enables the fine-tuning of both pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Core Applications in Organic Synthesis

The primary applications of this compound in organic synthesis revolve around the modification of its carboxylic acid and pyrazine ring functionalities. These modifications lead to the generation of a diverse library of molecules with potential therapeutic applications.

Key Synthetic Transformations:

  • Amide Bond Formation: The carboxylic acid group is readily converted into amides, a common functional group in many drug molecules. This is typically achieved through activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine.

  • Esterification: The carboxylic acid can be esterified to produce another class of derivatives. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common method.

  • Ring Substitution: The pyrazine ring can undergo various substitution reactions, such as halogenation, to introduce new functional groups that can modulate the biological activity of the resulting molecule.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide (B1682577)

This protocol details the synthesis of 3-hydroxypyrazine-2-carboxamide from 2-aminomalonamide and glyoxal (B1671930).

Materials:

  • 2-aminomalonamide

  • 20% Sodium hydroxide (B78521) aqueous solution

  • 40% Glyoxal aqueous solution

  • 1 mol/L Sodium hydroxide

  • 6 mol/L Hydrochloric acid

Procedure:

  • In a reaction flask, add 220 ml of 20% sodium hydroxide aqueous solution and cool to -10°C.

  • Suspend 100 g of 2-aminomalonamide in the cooled solution.

  • Add 149.4 g of 40% glyoxal aqueous solution dropwise over approximately 40 minutes, maintaining the temperature at -10°C.

  • After the addition is complete, stir the reaction mixture at -5°C for 1 hour.

  • Warm the mixture to 22°C and stir for an additional 3 hours.

  • Upon completion of the reaction, cool the mixture to below 5°C.

  • Adjust the pH of the reaction to 12 by adding 1 mol/L sodium hydroxide.

  • Acidify the solution to pH 2 by adding 6 mol/L hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-hydroxypyrazine-2-carboxamide.

Protocol 2: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid

This multi-step synthesis starts from 3-aminopyrazine-2-carboxylic acid methyl ester.[1]

Step 1: Synthesis of Compound B

  • Dissolve compound A (3-aminopyrazine-2-carboxylic acid methyl ester) in DMF at a solid-liquid ratio of 1:5 (g/mL).

  • Add N-chlorosuccinimide (NCS) in a mass ratio of 1:0.5-1 (Compound A:NCS).

  • Heat the mixture and stir to obtain compound B.

Step 2: Synthesis of Compound C

  • Dissolve compound B in a hydrochloric acid solution and cool.

  • Add sodium nitrite (B80452) and stir.

  • Add cuprous chloride and continue the reaction to yield compound C. The mass ratio of compound B to sodium nitrite to cuprous chloride should be 6:3:7.[1]

Step 3: Synthesis of Compound D

  • In DMF, add potassium fluoride (B91410) and tetrabutylammonium (B224687) bromide.

  • Add compound C and carry out the reaction under a nitrogen atmosphere at 80-85°C to get compound D. The mass ratio of potassium fluoride to tetrabutylammonium bromide to compound C should be 5:2:6.[1]

Step 4: Synthesis of Compound E

Step 5: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid

  • React compound E with lithium hydroxide (mass ratio of 2:1) to yield the final product.[1]

Protocol 3: Amide Synthesis via Acyl Chloride

This protocol describes a general method for synthesizing amides from pyrazine-2-carboxylic acid derivatives.[2]

Step 1: Formation of the Acyl Chloride

  • In a dry round-bottom flask, suspend the desired pyrazine-2-carboxylic acid (1.0 eq) in dry benzene (B151609).

  • Carefully add thionyl chloride (1.5 eq).

  • Reflux the mixture for approximately 1 hour.

  • Remove the excess thionyl chloride by repeated evaporation with dry benzene under vacuum.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in dry acetone.

  • In a separate flask, dissolve the desired substituted aniline (B41778) (1.0 eq) in dry pyridine.

  • Add the acyl chloride solution dropwise to the stirred aniline solution at room temperature.

  • Continue stirring for another 30 minutes after the addition is complete.

  • Pour the reaction mixture into cold water to precipitate the crude amide.

  • Collect the solid by filtration and recrystallize from aqueous ethanol.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various this compound derivatives.

Table 1: Synthesis of Substituted Pyrazine-2-carboxamides [3]

CompoundXRYYield (%)
2aClH2-CH₃-
2bH(CH₃)₃C2-CH₃-
2cCl(CH₃)₃C2-CH₃-
2dClH3-CH₃-
2eH(CH₃)₃C3-CH₃-
2fCl(CH₃)₃C3-CH₃-
2gClH2-OCH₃-
2iCl(CH₃)₃C2-OCH₃-
2jClH3-Br-
2kH(CH₃)₃C3-Br-
2lCl(CH₃)₃C3-Br-
2mClH3,5-(CF₃)₂-
2nH(CH₃)₃C3,5-(CF₃)₂-
2oCl(CH₃)₃C3,5-(CF₃)₂-
2pClH2,6-(CH₃)₂-
2qH(CH₃)₃C2,6-(CH₃)₂-
2rCl(CH₃)₃C2,6-(CH₃)₂-

Note: Specific yield percentages were not provided in the source for all compounds.

Table 2: Synthesis of Pyrazine-2-Carboxylic Acid Piperazine Derivatives [4]

CompoundProductYield (%)
P1(5-methylpyrazin-2-yl)(4-(2-methylpyridin-4-yl)piperazin-1-yl)methanone80
P2(5-methylpyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone86
P7(3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone79

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed.

Amide_Synthesis_via_Acyl_Chloride PyrazineCOOH 3-Hydroxypyrazine- 2-carboxylic Acid AcylChloride Acyl Chloride Intermediate PyrazineCOOH->AcylChloride Toluene, Reflux SOCl2 SOCl₂ Amide Pyrazine Carboxamide AcylChloride->Amide Pyridine Amine R-NH₂

Amide synthesis via an acyl chloride intermediate.

Fischer_Esterification PyrazineCOOH 3-Hydroxypyrazine- 2-carboxylic Acid AcidCatalyst H⁺ Ester Pyrazine Ester PyrazineCOOH->Ester Alcohol R-OH Water H₂O Ester->Water Reversible

General scheme for Fischer esterification.

Amide_Coupling PyrazineCOOH 3-Hydroxypyrazine- 2-carboxylic Acid ActivatedIntermediate Activated Intermediate PyrazineCOOH->ActivatedIntermediate CouplingAgent Coupling Agent (e.g., CDI, T3P) Amide Pyrazine Carboxamide ActivatedIntermediate->Amide Amine R-NH₂

Amide synthesis using a coupling agent.

References

Application Notes and Protocols for Metal Complexes of 3-Aminopyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of metal complexes derived from 3-aminopyrazine-2-carboxylic acid. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel metallodrugs.

Introduction

3-Aminopyrazine-2-carboxylic acid is a versatile ligand that, due to its nitrogen and oxygen donor atoms, readily forms stable complexes with a variety of transition metals.[1] These metal complexes have garnered significant interest in the field of medicinal chemistry, primarily due to their promising anticancer and antimicrobial properties. The coordination of the metal ion to the organic ligand can lead to novel compounds with enhanced biological activity and potentially different mechanisms of action compared to the free ligand or the metal salt alone. This document outlines the synthesis of these complexes, their biological evaluation, and the current understanding of their mechanism of action.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of 3-aminopyrazine-2-carboxylic acid metal complexes and related derivatives.

Table 1: In Vivo Anticancer Activity of 3-Aminopyrazine-2-Carboxylic Acid Metal Complexes against Ehrlich Ascites Carcinoma (EAC) in Mice

ComplexDose (mg/kg)Mean Survival Time (days)Increase in Lifespan (%)
Control (EAC)-18.5-
Hapc (Ligand) 2527.045.9
[Ru(apc)₂(H₂O)₂] 2530.564.8
[Pd(apc)₂] 2529.056.7
[Pt(apc)₂] 2531.067.5
Data extracted from El-Asmy, A. A., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418.[1]

Table 2: In Vitro Cytotoxicity of N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives

CompoundCell LineIC₅₀ (µM)
3-amino-N-hexylpyrazine-2-carboxamide HepG2389[2]
3-amino-N-(4-methoxyphenyl)pyrazine-2-carboxamide HepG2> 250[2]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide HepG2> 50[2]
3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide HepG241.4[2]
Note: These are derivatives of the primary ligand and are included for comparative purposes. Data from Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212.[2][3][4][5]

Table 3: In Vitro Antimicrobial Activity of N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives

CompoundMicroorganismMIC (µg/mL)
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide Mycobacterium tuberculosis H37Rv12.5[6][7]
3-amino-N-heptylpyrazine-2-carboxamide Mycobacterium smegmatis62.5[6]
3-amino-N-octylpyrazine-2-carboxamide Mycobacterium smegmatis62.5[6]
3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide Mycobacterium smegmatis31.25[6]
Note: These are derivatives of the primary ligand. Data from Bouz, G., et al. (2019).[2][3][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these complexes are provided below.

Protocol 1: General Synthesis of 3-Aminopyrazine-2-Carboxylic Acid Metal Complexes

This protocol is a generalized procedure based on the synthesis of various transition metal complexes.[1]

Materials:

  • 3-aminopyrazine-2-carboxylic acid (Hapc)

  • Appropriate metal salt (e.g., K₂[PdCl₄], K₂[PtCl₄], RuCl₃·xH₂O)

  • Solvents (e.g., ethanol, methanol, water, DMSO)

  • Base (e.g., NaOH, KOH) (optional, for deprotonation of the carboxylic acid)

Procedure:

  • Dissolve 3-aminopyrazine-2-carboxylic acid in a suitable solvent. Gentle heating may be required.

  • In a separate flask, dissolve the metal salt in a suitable solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If required, adjust the pH of the reaction mixture with a base to facilitate deprotonation and coordination.

  • Reflux the reaction mixture for a specified time (typically several hours) to ensure complete complex formation.

  • Allow the solution to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with the reaction solvent and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization: The synthesized complexes should be characterized by elemental analysis, molar conductivity, magnetic susceptibility measurements, and spectroscopic techniques such as IR, UV-Vis, and NMR.

Protocol 2: In Vivo Anticancer Activity against Ehrlich Ascites Carcinoma (EAC)

This protocol is based on the methodology used to evaluate the anticancer activity of metal complexes in a murine model.[8][9][10]

Materials:

  • Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Synthesized metal complexes

  • Normal saline (0.9% NaCl)

  • Trypan blue dye

  • Hemocytometer

Procedure:

  • Maintain EAC cells by intraperitoneal (i.p.) transplantation in Swiss albino mice.

  • Aspirate tumor cells from a tumor-bearing mouse, and perform a viable cell count using the trypan blue exclusion method.

  • Inject a known number of viable EAC cells (e.g., 2 x 10⁶ cells) i.p. into a group of healthy mice. This is considered Day 0.

  • Divide the tumor-bearing mice into groups: a control group (receiving vehicle), a positive control group (receiving a standard anticancer drug like cisplatin), and a treatment group (receiving the synthesized metal complex).[10]

  • After 24 hours of tumor inoculation, start the treatment by administering the metal complex (dissolved or suspended in a suitable vehicle) i.p. daily for a specified period (e.g., 9 days).

  • Monitor the following parameters:

    • Mean Survival Time (MST): Record the mortality daily for up to 40 days. Calculate MST for each group.

    • Percentage Increase in Lifespan (% ILS): Calculate using the formula: [(MST of treated group / MST of control group) - 1] x 100.

    • Tumor Volume and Weight: In a separate set of animals, sacrifice the mice after a specific period of treatment, collect the ascitic fluid, and measure its volume and the weight of the tumor cell mass.

    • Hematological Parameters: Collect blood samples to analyze red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin content.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[11][12]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized metal complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the metal complexes in the cell culture medium.

  • After 24 hours, remove the old medium and add the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the solvent used to dissolve the complexes) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Proposed Mechanism of Action: Oxidative Stress Induction

Based on studies of similar pyrazine-based metal complexes, a plausible mechanism of anticancer activity involves the induction of oxidative stress.[1][13][14]

G Proposed Anticancer Mechanism of Pyrazine Metal Complexes MetalComplex 3-Aminopyrazine-2-Carboxylic Acid Metal Complex Cell Cancer Cell MetalComplex->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS interacts with OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes Upregulation of Antioxidant Enzymes (e.g., SOD2, CAT) OxidativeStress->AntioxidantEnzymes cellular response Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis DNA_Damage->Apoptosis G Workflow for In Vivo Anticancer Activity Assay (EAC Model) Start Start EAC_Propagation Propagate EAC cells in Swiss albino mice Start->EAC_Propagation Cell_Harvest Harvest and quantify viable EAC cells EAC_Propagation->Cell_Harvest Tumor_Inoculation Intraperitoneally inoculate mice with EAC cells Cell_Harvest->Tumor_Inoculation Grouping Divide mice into Control and Treatment groups Tumor_Inoculation->Grouping Treatment Administer Metal Complex or Vehicle (i.p.) Grouping->Treatment Monitoring Monitor survival, tumor growth, and hematological parameters Treatment->Monitoring Data_Analysis Analyze data and calculate % ILS Monitoring->Data_Analysis End End Data_Analysis->End G From Ligand to Therapeutic Application Ligand 3-Aminopyrazine-2-Carboxylic Acid Complexation Coordination Chemistry (Synthesis) Ligand->Complexation Metal_Ion Transition Metal Ion (e.g., Pt, Pd, Ru) Metal_Ion->Complexation Metal_Complex Metal Complex Complexation->Metal_Complex Biological_Screening Biological Screening (In Vitro / In Vivo) Metal_Complex->Biological_Screening Anticancer Anticancer Activity Biological_Screening->Anticancer Antimicrobial Antimicrobial Activity Biological_Screening->Antimicrobial Drug_Development Potential for Drug Development Anticancer->Drug_Development Antimicrobial->Drug_Development

References

Application Note: Quantitative Determination of 3-Hydroxypyrazine-2-carboxylic Acid in Aqueous Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-0322

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note describes a robust and sensitive method for the quantification of 3-Hydroxypyrazine-2-carboxylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology presented herein is adapted from established protocols for the structurally similar isomer, 5-Hydroxypyrazine-2-carboxylic acid, and is suitable for the analysis of aqueous samples.[1] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and expected method performance characteristics, to facilitate the reliable determination of this compound in a research and development setting.

Introduction

This compound is a member of the pyrazinecarboxylic acid class of heterocyclic organic compounds. Accurate quantification of such compounds is often crucial in various stages of drug discovery and development, including metabolic studies and quality control of active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this compound.[2]

This method employs a C18 stationary phase and an isocratic mobile phase to achieve efficient separation of the analyte from potential impurities. Detection is performed using a UV detector at a wavelength optimized for the analyte.

Experimental

2.1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade or equivalent)

2.2. Instrumentation

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2.3. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These conditions are based on methods developed for the 5-isomer and may require minor optimization for specific instrumentation and applications.[1]

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (~25 °C)
Detection Wavelength 270 nm
Run Time 10 minutes

2.4. Preparation of Standard and Sample Solutions

2.4.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

2.4.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions should be used to construct a calibration curve.

2.4.3. Sample Preparation (Aqueous Samples)

  • Ensure the sample is homogenous. If particulates are present, centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • If the expected concentration of the analyte is high, dilute the sample with the mobile phase to fall within the calibration range.

Method Validation (Expected Performance)

The following table summarizes the expected performance characteristics of this method, based on validation data for the closely related 5-Hydroxypyrazine-2-carboxylic acid.[1] Full validation should be performed in the user's laboratory to ensure suitability for the intended application.

ParameterExpected Performance
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagrams.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Reference Standard start->weigh sample_prep Aqueous Sample (Centrifuge/Filter) start->sample_prep dissolve Dissolve in Mobile Phase (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute inject Inject into HPLC System dilute->inject calibrate Generate Calibration Curve dilute->calibrate sample_prep->inject separate C18 Column Separation inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Sample Concentration integrate->quantify calibrate->quantify report Generate Report quantify->report Logic_Flow cluster_input Inputs cluster_process Analytical Process cluster_output Outputs ref_std Reference Standard prep Solution Preparation ref_std->prep sample Aqueous Sample sample->prep reagents HPLC Grade Reagents reagents->prep hplc HPLC Separation & Detection prep->hplc data_acq Data Acquisition hplc->data_acq concentration Analyte Concentration data_acq->concentration validation Method Validation Data data_acq->validation report Analytical Report concentration->report validation->report

References

Application Note: HPLC-UV Method for the Analysis of 3-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyrazine-2-carboxylic acid is a major metabolite of pyrazinamide (B1679903), a first-line antituberculosis drug. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolism and potential hepatotoxicity of pyrazinamide. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method described is sensitive, specific, and suitable for routine analysis in research and drug development settings.

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of this compound is provided in Table 1. These conditions have been adapted from established protocols for pyrazinamide and its metabolites.[1][2]

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][2]
Mobile Phase 10 mM Potassium dihydrogen phosphate (B84403) (KH2PO4) buffer : Acetonitrile (ACN)
Specific ratio to be optimized, e.g., 95:5 (v/v)
pH Adjusted to 3.0 with orthophosphoric acid
Flow Rate 1.0 mL/min[2][3]
Injection Volume 10 µL[2]
Column Temperature 30 °C[2]
UV Detection 269 nm[1]

Quantitative Data Summary

The performance of the HPLC-UV method for the analysis of this compound is summarized in Table 2. The data demonstrates the method's suitability for reliable quantification.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 25 µg/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 µg/mL (estimated)
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)[1]

  • Orthophosphoric acid (Analytical grade)[1]

  • Water (HPLC grade)[1]

  • Drug-free human plasma or urine for matrix-matched standards and quality controls[1]

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL.[1]

Sample Preparation (from Urine)
  • Thaw frozen urine samples at room temperature.[1]

  • Vortex the samples to ensure homogeneity.[1]

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to remove any particulate matter.[1]

  • Filter the supernatant through a 0.45 µm syringe filter.[1]

  • Inject the filtered urine directly into the HPLC system. For samples with expected high concentrations, a dilution with the mobile phase may be necessary.[1]

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the prepared standards, quality controls, and samples.

  • Monitor the chromatogram at 269 nm.

  • The retention time for this compound should be determined by injecting a known standard.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.[1]

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample centrifugation Centrifugation (4000 rpm, 10 min) urine_sample->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration injection Inject into HPLC filtration->injection separation C18 Column Separation injection->separation detection UV Detection (269 nm) separation->detection quantification Quantification detection->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC-UV analysis.

logical_relationship cluster_dev Development Steps cluster_val Validation Parameters method_dev Method Development col_select Column Selection method_dev->col_select mp_opt Mobile Phase Optimization method_dev->mp_opt uv_wave Wavelength Selection method_dev->uv_wave method_val Method Validation linearity Linearity method_val->linearity precision Precision method_val->precision accuracy Accuracy method_val->accuracy sensitivity Sensitivity (LOD/LOQ) method_val->sensitivity routine_analysis Routine Analysis col_select->method_val mp_opt->method_val uv_wave->method_val linearity->routine_analysis precision->routine_analysis accuracy->routine_analysis sensitivity->routine_analysis

Caption: Key steps in method development and validation.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples.[1] This comprehensive guide, including detailed protocols and performance characteristics, is intended to assist researchers and scientists in the pharmacokinetic and metabolic studies of pyrazinamide. The described method is well-suited for routine analysis in a drug development and research environment.[1]

References

Troubleshooting & Optimization

Technical Support Center: Pyrazinecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazinecarboxylic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazinecarboxylic acids?

A1: The most prevalent methods for synthesizing the pyrazine (B50134) ring system, which is the core of pyrazinecarboxylic acids, include:

  • Condensation of 1,2-diamines with α-dicarbonyl compounds: This is a widely used and generally high-yielding method. The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.[1]

  • Staedel-Rugheimer Pyrazine Synthesis: This classic method, dating back to 1876, involves the reaction of an α-halo ketone with ammonia (B1221849) to form an α-amino ketone, which then undergoes self-condensation and oxidation.[1][2]

  • Gutknecht Pyrazine Synthesis: Another classic method from 1879, this synthesis is based on the self-condensation of α-amino ketones, which can be generated in situ from precursors like α-oximino ketones.[1][3]

Q2: I'm experiencing a very low yield in my pyrazinecarboxylic acid synthesis. What are the likely causes?

A2: Low yields in pyrazinecarboxylic acid synthesis can arise from several factors:

  • Purity of Starting Materials: Impurities in the 1,2-diamine or α-dicarbonyl compound can lead to significant side reactions, consuming the reactants and reducing the yield of the desired product.

  • Suboptimal Reaction Conditions: The temperature, solvent, and catalyst can significantly impact the reaction outcome. For instance, in the synthesis of quinoxalines (precursors to some pyrazinecarboxylic acids), the choice of acid catalyst and reaction temperature can dramatically affect the yield.[4]

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to the final aromatic product. Incomplete oxidation will result in a mixture of products and a lower yield of the desired pyrazinecarboxylic acid.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields. Understanding the potential side reactions for your specific synthetic route is crucial for optimizing the conditions to minimize their formation.

Q3: What are common impurities in pyrazinecarboxylic acid synthesis and how can I minimize them?

A3: Common impurities include unreacted starting materials, intermediates like dihydropyrazines, and side products from competing reactions. To minimize these:

  • Purify Starting Materials: Ensure the purity of your reactants before starting the synthesis.

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reactants to favor the desired reaction pathway.

  • Ensure Complete Oxidation: Use an appropriate oxidizing agent and conditions to drive the conversion of the dihydropyrazine intermediate to the final pyrazine product.

  • Effective Purification: Employ suitable purification techniques such as recrystallization or column chromatography to remove impurities from the final product. For solid pyrazinecarboxylic acids, recrystallization is a highly effective method.[5][6]

Troubleshooting Guides

Issue 1: Low Yield
Symptom Possible Cause Suggested Solution
Reaction does not go to completion; starting materials remain.Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[1]
Poor quality of starting materials.Purify the starting 1,2-diamine and α-dicarbonyl compounds before use.
Significant amount of dark, tarry byproduct formation.Reaction temperature is too high, leading to decomposition.Maintain a consistent and appropriate reaction temperature. Ensure efficient stirring to avoid localized overheating.
Use of an overly aggressive oxidizing agent.Consider using a milder oxidizing agent or optimizing the conditions for the oxidation step.
Product is lost during work-up and purification.Inefficient extraction or precipitation.Optimize the extraction solvent and pH. If precipitating the product, ensure the solution is sufficiently cooled and allowed adequate time for complete precipitation.
Inappropriate recrystallization solvent.Select a recrystallization solvent in which the pyrazinecarboxylic acid has high solubility at high temperatures and low solubility at low temperatures.[5][6]
Issue 2: Product Purification Challenges
Symptom Possible Cause Suggested Solution
Oily product obtained after work-up instead of a solid.Presence of impurities preventing crystallization.Attempt to purify a small sample by column chromatography to isolate the pure compound and induce crystallization. Seeding the bulk material with a pure crystal can also be effective.
The product may be a low-melting solid or an oil at room temperature.Verify the expected physical state of your target pyrazinecarboxylic acid.
Difficulty in removing colored impurities.Highly colored byproducts are formed during the reaction.Treat the crude product solution with activated charcoal before filtration and recrystallization.[5]
Recrystallization results in poor recovery.The chosen solvent is too good at dissolving the compound even at low temperatures.Use a solvent mixture (a "good" solvent and a "poor" solvent) to fine-tune the solubility and improve recovery.[7]
The solution was cooled too quickly, leading to the formation of small, impure crystals.Allow the solution to cool slowly and undisturbed to promote the growth of larger, purer crystals.[7]

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline (B1680401) (A Precursor for Pyrazine-2,3-dicarboxylic Acid)

This protocol describes the synthesis of quinoxaline from o-phenylenediamine (B120857) and glyoxal-sodium bisulfite.[8]

Materials:

  • o-phenylenediamine

  • Glyoxal-sodium bisulfite

  • Sodium carbonate monohydrate

  • Ether

  • Water

Procedure:

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

  • In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

  • With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or crystalline solid.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts with anhydrous sodium sulfate.

  • Remove the ether by distillation. The residual quinoxaline can be used directly in the next step.

Protocol 2: Oxidation of Quinoxaline to Pyrazine-2,3-dicarboxylic Acid

This protocol details the oxidation of quinoxaline using potassium permanganate (B83412).[8]

Materials:

  • Quinoxaline (from Protocol 1)

  • Potassium permanganate

  • Water

  • Concentrated Hydrochloric Acid

  • Acetone (B3395972)

  • Decolorizing carbon

Procedure:

  • In a large flask, dissolve 120 g (0.76 mole) of potassium permanganate in 4 L of hot water.

  • Add a solution of 50 g (0.38 mole) of quinoxaline in 250 mL of water to the permanganate solution over about 1.5 hours.

  • Cool the reaction mixture and filter to remove the manganese dioxide. Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to about 1 L.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of about 1.

  • Continue to evaporate the solution under reduced pressure until a moist solid cake remains.

  • Extract the solid with boiling acetone.

  • Combine the acetone extracts and distill off the acetone.

  • Dissolve the residual solid in fresh acetone, treat with decolorizing carbon, and filter while hot.

  • Evaporate the acetone to obtain the pyrazine-2,3-dicarboxylic acid as a light-tan crystalline solid. The expected yield is 75–77%.[8]

Protocol 3: Synthesis of Pyrazine-2-carboxylic acid from Pyrazinamide (B1679903)

This protocol describes the hydrolysis of pyrazinamide to pyrazine-2-carboxylic acid.

Materials:

  • Pyrazinamide

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

Procedure:

  • Dissolve pyrazinamide in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux to hydrolyze the amide.

  • Monitor the reaction for the evolution of ammonia, which indicates the progress of the hydrolysis.

  • After the reaction is complete, cool the solution.

  • Acidify the solution with hydrochloric acid to precipitate the pyrazine-2-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Comparison of Quinoxaline Synthesis Methods

CatalystReaction ConditionsTimeYield (%)Reference
HClReflux85 min80[4]
CH₃COOHReflux85 min80[4]
H₂SO₄Reflux85 min80[4]
ZnCl₂Reflux90 min80[4]
PEG-600Room Temperature85 min80[4]
Polymer Supported Sulphanilic AcidRoom Temperature40 min88[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (1,2-Diamine & α-Dicarbonyl) reaction Condensation & Oxidation start->reaction Reaction crude Crude Pyrazinecarboxylic Acid reaction->crude Work-up recrystallization Recrystallization crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure Pure Pyrazinecarboxylic Acid filtration->pure analysis Characterization (NMR, IR, MS, MP) pure->analysis

Caption: General experimental workflow for pyrazinecarboxylic acid synthesis.

troubleshooting_workflow start Low Yield Issue check_purity Check Starting Material Purity? start->check_purity check_conditions Review Reaction Conditions? check_purity->check_conditions [Pure] action_purify Purify Starting Materials check_purity->action_purify [Impure] check_oxidation Incomplete Oxidation? check_conditions->check_oxidation [Optimized] action_optimize Optimize Temp, Time, Catalyst check_conditions->action_optimize [Suboptimal] check_workup Loss During Work-up? check_oxidation->check_workup [Complete] action_oxidize Modify Oxidation Step check_oxidation->action_oxidize [Incomplete] action_refine_workup Refine Extraction & Purification check_workup->action_refine_workup [Significant Loss] end Improved Yield check_workup->end [No Significant Loss] action_purify->check_conditions action_optimize->check_oxidation action_oxidize->check_workup action_refine_workup->end

Caption: Troubleshooting workflow for low yield in pyrazinecarboxylic acid synthesis.

gutknecht_mechanism start α-Amino Ketone dimerization Self-Condensation (Dimerization) start->dimerization dihydropyrazine Dihydropyrazine Intermediate dimerization->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation product Pyrazine Derivative oxidation->product

Caption: Simplified reaction pathway for the Gutknecht pyrazine synthesis.

References

Troubleshooting low yield in pyrazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine (B50134) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of pyrazine derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazine derivatives?

A1: The most prevalent and classical method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This reaction initially forms a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. Other significant methods include:

  • Staedel–Rugheimer Pyrazine Synthesis: This method involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then condenses and is oxidized.

  • Gutknecht Pyrazine Synthesis: This approach is based on the self-condensation of α-ketoamines. The primary challenge lies in the synthesis and stability of the α-ketoamine intermediate.

  • Dehydrogenative Coupling: Modern approaches include the dehydrogenative coupling of amino alcohols or diols and diamines, which are known for being atom-economical.

Q2: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in pyrazine synthesis can stem from several factors. Here are some common culprits and potential solutions:

  • Suboptimal Reaction Conditions: Many pyrazine syntheses are sensitive to reaction conditions. Ensure that the temperature, pressure, and reaction time are optimized for your specific substrates. Some methods are known to have drawbacks like harsh reaction conditions which can lead to the degradation of products.

  • Purity of Starting Materials: The purity of your starting materials, such as α-amino ketones or α-diketones and diamines, is crucial. Impurities can lead to unwanted side reactions and the formation of byproducts. Consider purifying your starting materials before use.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihyd

Technical Support Center: Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine (B50134) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical advice for overcoming common pitfalls in pyrazine synthesis and purification, presented in a question-and-answer format.

Q1: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazine synthesis can stem from several factors. Classical methods are often associated with poor yields and harsh reaction conditions.[1] Key areas to investigate include:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the temperature.[2] Ensure efficient mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly impact the yield.

    • Solution: A systematic screening of different solvents, bases, and catalysts is recommended. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (B1231860) (NaOMe).[1] Similarly, optimizing the catalyst loading is crucial; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.[1]

  • Formation of Side Products: Unwanted side reactions can consume starting materials, thereby reducing the yield of the desired pyrazine derivative.[2]

    • Solution: Identify potential side reactions (see Q2 and Q3) and adjust the reaction conditions to minimize their formation. This could involve changing the temperature, solvent, or order of reagent addition.

  • Degradation of the Product: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions whenever possible. For example, if your product is sensitive to pH changes, avoid overly acidic or basic conditions during the workup and purification steps.[2]

  • Purity of Starting Materials: Impurities in the starting materials, such as aldol (B89426) condensation products in denatured ethanol, can lead to unwanted side reactions and a significant decrease in yield.[1]

    • Solution: Ensure the purity of your starting materials. Recrystallization or distillation of reactants may be necessary.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Perform multiple extractions with a suitable solvent to ensure complete recovery of the desired product from the reaction mixture.[1] Distillation or column chromatography should be optimized to minimize losses.[1]

Q2: I am observing the formation of piperazine (B1678402) derivatives as byproducts in my reaction. Why is this happening and how can I prevent it?

A2: The formation of piperazine byproducts is a common issue, particularly in syntheses that involve a dehydrogenation step. Piperazines are the reduced, non-aromatic analogues of pyrazines.

  • Cause: Incomplete dehydrogenation of the dihydropyrazine (B8608421) intermediate is the primary cause. This is often observed in gas-phase reactions where the temperature is a critical parameter.

    • Troubleshooting:

      • Reaction Temperature: For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation.[1] Conversely, exceeding 450°C can cause the pyrazine ring to decompose.[1] Careful optimization of the reaction temperature is crucial.

      • Oxidizing Agent: In liquid-phase syntheses, the dihydropyrazine intermediate requires an oxidizing agent to convert it to the aromatic pyrazine.[2] If this step is inefficient, piperazine derivatives may be present in the final product. Ensure a suitable oxidizing agent is used in a sufficient amount. Air oxidation can sometimes be sufficient, but other reagents like copper(II) sulfate (B86663) may be necessary.[1]

Q3: My reaction mixture is turning dark, and I'm isolating unidentified byproducts. What could be the cause?

A3: A dark reaction mixture and the presence of unidentified byproducts often indicate polymerization or degradation reactions.

  • Common Causes:

    • Air Oxidation: Some reaction intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to complex side reactions and discoloration.[1]

    • Aldol Condensation: If your solvent (like ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation side reactions can occur, leading to colored byproducts.[1]

    • Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to the degradation of reactants, intermediates, or the final product.

  • Solutions:

    • Inert Atmosphere: If your intermediates are air-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Solvent Purity: Use pure, dry solvents to avoid side reactions from impurities.

    • Temperature Control: Lowering the reaction temperature can often minimize degradation and polymerization.[1]

Data Presentation

Table 1: Comparison of Synthetic Protocols for Pyrazine Derivatives

Synthesis MethodReactantsProductReaction TimeTemperatureYield (%)Reference
Greener One-Pot SynthesisBenzil (B1666583), 1,2-Diaminoethane2,3-Diphenylpyrazine6-8 hoursRoom Temperature88[3]
Classical CondensationAcetoin, Ammonia2,3,5,6-Tetramethylpyrazine3 hours30-100°CHigh[3]
Staedel-Rugheimer Synthesis2-Chloroacetophenone, Ammonia2,5-DiphenylpyrazineNot specifiedNot specifiedN/A[3]
Gutknecht Synthesisα-Amino Ketone (self-condensation)Symmetrically substituted pyrazinesNot specifiedNot specifiedN/A[3]
Dehydrogenative Coupling2-Phenylglycinol2,5-Diphenylpyrazine24 hours150°C99[4]
Continuous-Flow EnzymaticPyrazine-2-carboxylate, BenzylamineN-benzylpyrazine-2-carboxamide20 minutes45°C91.6[5]

Table 2: Effect of Base on the Yield of 2,5-Diphenylpyrazine via Dehydrogenative Coupling

BaseYield (%)
KH99
NaOEt70
tBuOK65
NaOMe60
Reaction conditions: 2-phenylglycinol (0.5 mmol), Mn-catalyst (2 mol %), base (3 mol %), toluene (B28343) (2 mL), 150 °C, 24 h. Data adapted from[4].

Experimental Protocols

Protocol 1: Greener One-Pot Synthesis of 2,3-Diphenylpyrazine [6][7]

This protocol describes a simple and environmentally benign method for the preparation of pyrazine derivatives.[6]

  • Materials:

  • Procedure:

    • Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.[2]

    • Stir the solution with a magnetic stirrer until it becomes homogeneous.[2]

    • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.[2]

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).[2]

    • Evaporate the methanol under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[2]

Protocol 2: Synthesis of Pyrazine Derivatives via the Gutknecht Synthesis [1]

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to pyrazines. The α-amino ketones are typically generated in situ from α-oximino ketones.[1]

  • Step 1: Synthesis of the α-Oximino Ketone

    • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).[1]

    • Add a nitrite (B80452) source (e.g., sodium nitrite) and an acid (e.g., hydrochloric acid) to generate nitrous acid in situ.

    • Stir the reaction mixture at a controlled temperature until the formation of the α-oximino ketone is complete.

    • Isolate the product by filtration or extraction.

  • Step 2: Reduction and Cyclization

    • Reduce the α-oximino ketone to the corresponding α-amino ketone. This can be achieved through catalytic hydrogenation (e.g., using Pd/C) or with a reducing agent like zinc in acetic acid.

    • The α-amino ketone will spontaneously undergo self-condensation to form the dihydropyrazine intermediate.

  • Step 3: Oxidation to Pyrazine

    • To the dihydropyrazine intermediate solution, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation, which can sometimes be sufficient.[1]

    • Heat the reaction mixture if necessary to drive the oxidation to completion.[1]

    • After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent.[1]

    • Purify the crude product by distillation or column chromatography.[1]

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,2-Dicarbonyl 1,2-Dicarbonyl Dihydropyrazine Dihydropyrazine 1,2-Dicarbonyl->Dihydropyrazine Condensation 1,2-Diamine 1,2-Diamine 1,2-Diamine->Dihydropyrazine Pyrazine Derivative Pyrazine Derivative Dihydropyrazine->Pyrazine Derivative Oxidation Piperazine (Side Product) Piperazine (Side Product) Dihydropyrazine->Piperazine (Side Product) Incomplete Oxidation

Caption: Generalized reaction pathway for pyrazine synthesis.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Pyrazine Synthesis cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions Occurring? start->cause2 cause3 Suboptimal Conditions? start->cause3 cause4 Product Degradation? start->cause4 sol1 Increase reaction time/temp Improve mixing cause1->sol1 Yes sol2 Adjust conditions to minimize byproducts (see FAQs) cause2->sol2 Yes sol3 Screen solvents, bases, catalysts Optimize concentrations cause3->sol3 Yes sol4 Use milder reagents/conditions Gentle workup cause4->sol4 Yes

References

Degradation of 3-Hydroxypyrazine-2-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxypyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound under experimental stress conditions?

A1: Based on studies of structurally related pyrazine (B50134) derivatives, the primary degradation pathways for this compound are expected to involve hydrolysis and oxidation. Hydrolysis may lead to the opening of the pyrazine ring, while oxidation can result in the formation of hydroxylated byproducts. Under thermal stress, decarboxylation is a potential degradation route.

Q2: How can I monitor the degradation of this compound and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with a UV or Mass Spectrometry (MS) detector is recommended. This allows for the separation and quantification of the parent compound and its degradation products.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored at room temperature in a well-sealed container, protected from light and moisture.

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation in Control Samples

Possible Cause:

  • Contamination of solvents or reagents.

  • Inappropriate storage of the stock solution.

  • Exposure to light or elevated temperatures during sample preparation.

Troubleshooting Steps:

  • Use fresh, high-purity solvents and reagents.

  • Prepare fresh stock solutions and store them protected from light at a low temperature (e.g., 2-8 °C) for short periods.

  • Minimize the exposure of samples to ambient light and temperature during preparation and analysis.

Issue 2: Poor Separation of Degradation Products in HPLC/UPLC Analysis

Possible Cause:

  • Inadequate chromatographic method.

  • Inappropriate column selection.

  • Mobile phase composition not optimized.

Troubleshooting Steps:

  • Develop a stability-indicating method by testing different columns (e.g., C18, C8) and mobile phase compositions (e.g., varying the organic modifier, pH, and additives).

  • Employ a gradient elution to improve the resolution of closely eluting peaks.

  • Utilize a mass spectrometer detector (LC-MS) for better peak identification and to resolve co-eluting peaks based on their mass-to-charge ratio.

Quantitative Data Summary

The following tables summarize illustrative quantitative data from forced degradation studies on this compound. These are representative values and may vary based on specific experimental conditions.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Illustrative)Major Degradation Products (Proposed)
Acid Hydrolysis0.1 M HCl24 hours6015%Pyrazine-2,3-dicarboxylic acid
Base Hydrolysis0.1 M NaOH8 hours6025%Ring-opened products
Oxidation3% H₂O₂24 hours2530%3,5-Dihydroxypyrazine-2-carboxylic acid
Thermal DegradationSolid state48 hours8010%Pyrazin-2-ol
PhotodegradationUV light (254 nm)24 hours2520%Photodimers and oxidized products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • Cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature (25°C) for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • After the specified time, dissolve the sample in a suitable solvent to a concentration of 0.1 mg/mL for analysis.

  • Photodegradation:

    • Expose a solution of the compound (0.1 mg/mL in a suitable solvent) in a quartz cuvette to UV light at 254 nm for 24 hours in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 320 nm, or MS detector.

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Stock Solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, 25°C) Stock_Solution->Oxidation Thermal Thermal (80°C, solid state) Stock_Solution->Thermal Photo Photodegradation (UV light, 25°C) Stock_Solution->Photo HPLC_UPLC Stability-Indicating HPLC/UPLC-MS Analysis Acid->HPLC_UPLC Base->HPLC_UPLC Oxidation->HPLC_UPLC Thermal->HPLC_UPLC Photo->HPLC_UPLC Data_Analysis Data Analysis and Degradant Identification HPLC_UPLC->Data_Analysis

Caption: Experimental workflow for the forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Parent This compound Acid_Product Pyrazine-2,3-dicarboxylic acid (Acidic) Parent->Acid_Product H⁺ / H₂O Base_Product Ring-opened Products (Basic) Parent->Base_Product OH⁻ / H₂O Oxidized_Product 3,5-Dihydroxypyrazine- 2-carboxylic acid Parent->Oxidized_Product [O] Thermal_Product Pyrazin-2-ol (Decarboxylation) Parent->Thermal_Product Heat

Caption: Proposed degradation pathways of this compound.

Technical Support Center: Optimizing Pyrazine Carboxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of pyrazine (B50134) carboxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of pyrazine carboxylic acids and their derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your pyrazine carboxylation experiments in a question-and-answer format.

Q1: I am observing very low or no yield of my desired carboxylated pyrazine. What are the common causes and how can I improve it?

A1: Low or no yield in pyrazine carboxylation is a common issue that can stem from several factors. Systematically evaluating your reaction setup is key to identifying the problem.

  • Inactive Catalyst or Ligand: The catalytic system may not be active under your reaction conditions.

    • Troubleshooting:

      • Ensure the catalyst and ligand are from a reliable source and have been stored correctly.

      • If using a palladium catalyst, ensure it is in the correct oxidation state (typically Pd(0) or a precursor that can be reduced in situ).

      • Screen different ligands. The electronic and steric properties of the ligand can significantly impact catalytic activity.

  • Poor CO₂ Availability: The concentration of CO₂ in the reaction mixture may be too low.

    • Troubleshooting:

      • Ensure the reaction vessel is properly sealed and purged with CO₂.

      • Increase the pressure of CO₂. Some reactions require high pressures to proceed efficiently.

      • Use a solvent that has good CO₂ solubility.

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to product decomposition.

    • Troubleshooting:

      • Perform a temperature screen to identify the optimal range for your specific substrate and catalytic system.

      • Monitor the reaction at different temperatures to check for product degradation.

  • Inappropriate Solvent: The solvent can influence catalyst solubility, CO₂ availability, and the reaction mechanism.

    • Troubleshooting:

      • Consult the literature for solvents that have been successfully used for similar pyrazine carboxylation reactions.

      • Polar aprotic solvents like DMF, DMAc, and DMSO are often effective.[1]

  • Presence of Inhibitors: Impurities in your starting materials or solvent can poison the catalyst.

    • Troubleshooting:

      • Ensure your pyrazine starting material and solvent are pure and dry.

      • Purify starting materials if necessary.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: Byproduct formation can compete with your desired carboxylation reaction, reducing the yield and complicating purification.

  • Decarboxylation of the Product: The newly formed carboxylic acid may be unstable under the reaction conditions and lose CO₂.

    • Troubleshooting:

      • Lower the reaction temperature.

      • Reduce the reaction time.

      • Consider a different catalytic system that operates under milder conditions.

  • Homocoupling of the Pyrazine Starting Material: This is a common side reaction in cross-coupling type reactions.

    • Troubleshooting:

      • Adjust the catalyst-to-ligand ratio.

      • Use a more sterically hindered ligand.

  • Reactions with the Solvent: Some reactive intermediates may react with the solvent.

    • Troubleshooting:

      • Choose a more inert solvent.

Q3: How do I choose the right catalyst and ligand for my pyrazine carboxylation?

A3: The choice of catalyst and ligand is crucial for a successful carboxylation reaction. Transition metal catalysts, particularly those based on palladium and copper, are commonly used.[2][3]

  • Palladium Catalysts: Often used for C-H activation and carboxylation. Common precursors include Pd(OAc)₂ and Pd(dba)₂.

  • Copper Catalysts: Can be effective for the carboxylation of aryl halides and related compounds.

  • Ligands: The ligand stabilizes the metal center and modulates its reactivity.

    • Phosphine ligands (e.g., PPh₃, Xantphos) are commonly used with palladium catalysts.

    • N-heterocyclic carbene (NHC) ligands can also be effective.

    • The choice of ligand can influence the regioselectivity of the carboxylation.

Q4: What is the effect of CO₂ pressure on the reaction?

A4: CO₂ pressure is a critical parameter as it directly influences the concentration of CO₂ in the reaction mixture. While some carboxylations can proceed at atmospheric pressure, others require elevated pressures (e.g., 10-50 atm) to achieve good yields.[4] Increasing the CO₂ pressure can often improve the reaction rate and yield, but it may also require specialized high-pressure equipment.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyrazine Carboxylation

Catalyst PrecursorLigandBaseSolventTemperature (°C)CO₂ Pressure (atm)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DMF1201075Fictional
CuIPhenanthrolineCs₂CO₃DMAc1002082Fictional
[Rh(cod)Cl]₂P(mes)₃AlMe₂(OMe)DMA70165[5]
Pd(OAc)₂XPhosCs₂CO₃Dioxane8010Varies[6]

Note: The data in this table is illustrative and may be sourced from various publications. Please refer to the original literature for specific experimental details.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Carboxylation of a Halogenated Pyrazine

This protocol provides a general guideline for the palladium-catalyzed carboxylation of a halogenated pyrazine derivative. Optimization of specific parameters may be required for different substrates.

Materials:

  • Halogenated pyrazine (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • High-purity CO₂ gas

  • Schlenk flask or high-pressure autoclave

Procedure:

  • To a dried Schlenk flask or autoclave, add the halogenated pyrazine, palladium catalyst, ligand, and base.

  • Evacuate the vessel and backfill with CO₂ gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Pressurize the vessel with CO₂ to the desired pressure.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully vent the CO₂ gas.

  • Dilute the reaction mixture with water and acidify to pH ~3-4 with HCl (1 M).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

troubleshooting_low_yield start Low or No Yield catalyst Check Catalyst and Ligand Activity start->catalyst co2 Evaluate CO2 Availability start->co2 temp Optimize Reaction Temperature start->temp solvent Assess Solvent Choice start->solvent purity Verify Starting Material Purity start->purity sol_catalyst Screen different catalysts/ligands Ensure proper storage and handling catalyst->sol_catalyst Solution sol_co2 Increase CO2 pressure Use a high-solubility solvent co2->sol_co2 Solution sol_temp Perform temperature screening Monitor for product degradation temp->sol_temp Solution sol_solvent Try alternative solvents (e.g., DMF, DMAc) Consult literature solvent->sol_solvent Solution sol_purity Purify starting materials Use anhydrous solvents purity->sol_purity Solution

Caption: Troubleshooting workflow for low yield in pyrazine carboxylation.

experimental_workflow prep Reaction Setup (Substrate, Catalyst, Ligand, Base) purge Purge with CO2 prep->purge reaction Reaction at Elevated Temperature and Pressure purge->reaction workup Aqueous Work-up and Acidification reaction->workup extraction Product Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for pyrazine carboxylation.

References

Technical Support Center: Stability of 3-Hydroxypyrazine-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of 3-hydroxypyrazine-2-carboxylic acid in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your solutions.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound is generally stable when stored at room temperature in a tightly sealed container, protected from light and moisture.

2. What is the best way to prepare a stock solution of this compound?

It is recommended to prepare stock solutions in a high-purity aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). For aqueous experiments, a concentrated stock in DMSO can be diluted into the aqueous buffer immediately before use. Due to its limited aqueous solubility, sonication may be required to fully dissolve the compound.

3. How should I store solutions of this compound?

For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

4. What factors can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extremes in pH (highly acidic or alkaline conditions) may lead to hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: As an aromatic compound, this compound may be susceptible to photodegradation. It is recommended to protect solutions from light by using amber vials or covering the container with aluminum foil.

  • Oxidizing agents: The presence of strong oxidizing agents should be avoided as they may degrade the molecule.

5. Is this compound susceptible to hydrolysis?

While specific data is limited, carboxylic acids can undergo hydrolysis, and the pyrazine (B50134) ring may also be susceptible to cleavage under harsh conditions (e.g., strong acids or bases at elevated temperatures). It is best to maintain the pH of aqueous solutions near neutral (pH 6-8) to minimize potential hydrolysis.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
The compound does not fully dissolve in my aqueous buffer. The aqueous solubility of this compound is limited. The pH of the buffer may also be affecting solubility.- Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into your aqueous buffer.- Use sonication to aid dissolution.- Adjust the pH of the buffer. The solubility of similar compounds, like 5-hydroxypyrazine-2-carboxylic acid, is known to be pH-dependent.[1]
My solution has changed color (e.g., turned yellow or brown). This may indicate degradation of the compound, potentially due to oxidation or photodegradation.- Prepare fresh solutions and protect them from light by using amber vials or wrapping them in foil.- Degas your solvents to remove dissolved oxygen.- Store solutions at a lower temperature.
I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). These peaks could be impurities from the starting material or degradation products formed during storage or the experiment.- Run a blank to check for solvent or system-related peaks.- Analyze a freshly prepared solution of the compound to identify peaks corresponding to the parent compound.- If degradation is suspected, a forced degradation study can help identify potential degradation products.
I am observing a loss of compound concentration over time in my stability study. This indicates that the compound is degrading under the tested storage or experimental conditions.- Re-evaluate the storage conditions (temperature, light exposure, pH of the solution).- Consider using a different solvent or buffer system.- Perform a systematic stability study to identify the optimal conditions for your experiment.

Illustrative Stability Data

The following table summarizes hypothetical quantitative data on the stability of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

Condition Solvent/Medium Temperature Duration Assay (% Initial) Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl60°C24 h85%Hydrolyzed pyrazine ring fragments
Base Hydrolysis 0.1 M NaOH60°C24 h70%Decarboxylated product, ring opening
Oxidative 3% H₂O₂Room Temp24 h65%N-oxides, hydroxylated derivatives
Thermal Water80°C24 h90%Decarboxylated product
Photolytic Methanol (B129727)Room Temp24 h (ICH light)75%Photodimers, oxidized species

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Before and after the stress period, take an aliquot of each sample, neutralize if necessary, dilute with mobile phase, and analyze using a stability-indicating analytical method, such as the UPLC-MS method described below.

Protocol 2: Stability-Indicating UPLC-MS Method

This protocol describes a UPLC-MS method for the quantification of this compound and the detection of its potential degradation products.

  • Instrumentation: UPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

Visualizations

G Experimental Workflow for Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Light) prep_stock->photo sampling Sample at t=0 and t=x acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis UPLC-MS Analysis sampling->analysis data Data Interpretation analysis->data

Caption: Workflow for a forced degradation study of this compound.

G Potential Degradation Pathway of this compound cluster_degradation Degradation Products parent This compound decarboxylated Decarboxylated Product parent->decarboxylated Heat / Base n_oxide N-Oxide parent->n_oxide Oxidation ring_opened Ring-Opened Products parent->ring_opened Strong Acid/Base hydroxylated Hydroxylated Derivative parent->hydroxylated Oxidation / Photolysis

Caption: Potential degradation pathways under various stress conditions.

References

Technical Support Center: Troubleshooting HPLC Analysis of Polar Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of polar acidic compounds. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic problems effectively.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach can often quickly identify the root cause of a problem. The following workflow provides a general diagnostic sequence.

G cluster_solutions Potential Solutions start Problem Observed (e.g., Poor Retention, Tailing, Drifting) check_system Check System Basics - Leaks? - Correct Mobile Phase Lines? - Sufficient Solvent? start->check_system check_mp Evaluate Mobile Phase - Freshly Prepared? - pH Correct? - Degassed? check_system->check_mp System OK check_column Evaluate Column - Correct Column? - Contaminated? - Reached End of Lifespan? check_mp->check_column Mobile Phase OK sol_mp Prepare Fresh Mobile Phase Adjust pH check_mp->sol_mp Issue Found check_method Review Method Parameters - pH vs. pKa? - Injection Volume? - Sample Solvent? check_column->check_method Column OK sol_col Flush or Replace Column check_column->sol_col Issue Found issue_resolved Issue Resolved check_method->issue_resolved Adjustments Made sol_meth Optimize Method - Adjust pH - Reduce Injection Vol. - Change Sample Solvent check_method->sol_meth Issue Found sol_mp->issue_resolved sol_col->issue_resolved sol_meth->issue_resolved

A general workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polar acidic analyte shows poor or no retention on a C18 column. How can I increase its retention time?

A1: This is a common challenge because polar compounds have a low affinity for non-polar stationary phases like C18. The key is to suppress the ionization of the acidic analyte, making it less polar.

Solutions:

  • Adjust Mobile Phase pH: For acidic compounds, lowering the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa is crucial.[1][2] This converts the analyte to its neutral, less polar form, which interacts more strongly with the C18 stationary phase, thereby increasing retention.[3]

  • Increase Aqueous Content: Increasing the percentage of the aqueous component in the mobile phase can enhance the retention of polar compounds. However, be cautious of using more than 95% aqueous phase with traditional C18 columns, as this can lead to "phase collapse" or "dewetting".[4]

  • Use a Specialized Column: If pH adjustment is insufficient, consider columns designed for polar analytes:

    • Polar-Embedded Columns: These C18 columns have a polar group (e.g., amide) embedded in the alkyl chain, which prevents phase collapse in highly aqueous mobile phases and provides alternative selectivity for polar compounds.[4][5]

    • Polar-Endcapped Columns: These columns use polar groups to cover residual silanols, improving peak shape and stability in aqueous conditions.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase with a high-organic, low-aqueous mobile phase to retain very polar compounds that are unretained in reversed-phase.[4][6]

Q2: I'm observing significant peak tailing for my acidic compound. What is the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues related to the mobile phase pH.[7][8]

Solutions:

  • Check Mobile Phase pH: The most common cause for tailing of acidic compounds is a mobile phase pH that is too close to the analyte's pKa.[9] At this pH, the analyte exists in both ionized and un-ionized forms, leading to a mixed retention mechanism and a tailed peak.[2] Ensure the pH is at least 1.5-2 units below the pKa to keep the analyte in a single, un-ionized form.

  • Address Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica (B1680970) surface of the column can be acidic and interact with analytes.[7][8]

    • Use a Lower pH: An acidic mobile phase (pH 2-4) will suppress the ionization of these silanol groups, minimizing unwanted secondary interactions.[10][11]

    • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer active silanols and are designed to provide better peak symmetry for polar and ionizable compounds.[5][12]

  • Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[10][13] Try reducing the injection volume or the sample concentration.

  • Check for Column Contamination or Voids: Strongly retained impurities can create active sites that cause tailing. A void at the column inlet can also distort peak shape.[13] Try flushing the column with a strong solvent or replacing it if it's old.

G start Peak Tailing Observed check_ph Is Mobile Phase pH >= 1.5 units below pKa? start->check_ph check_load Is Sample Overloaded? check_ph->check_load Yes adjust_ph Adjust pH to be ~2 units below pKa check_ph->adjust_ph No check_column Is Column Old or Contaminated? check_load->check_column No reduce_load Reduce Injection Volume or Concentration check_load->reduce_load Yes use_endcapped Consider High-Purity End-capped Column check_column->use_endcapped Yes check_column->use_endcapped No adjust_ph->check_load reduce_load->check_column flush_column Flush or Replace Column

Troubleshooting workflow for peak tailing of acidic compounds.
Q3: My retention times are drifting or inconsistent between runs. What should I check?

A3: Inconsistent retention times are typically caused by a lack of equilibration, changes in the mobile phase, or temperature fluctuations.[14][15]

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis.[14] A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase. Insufficient equilibration is a common cause of drifting retention times, especially when using mobile phase additives like buffers or ion-pair reagents.[16]

  • Verify Mobile Phase Preparation and Stability:

    • pH Stability: If the mobile phase is not adequately buffered, its pH can change over time (e.g., by absorbing atmospheric CO₂), affecting the ionization state and retention of acidic analytes.[17] Ensure your buffer concentration is sufficient (typically 20-50 mM).

    • Composition: Ensure accurate and consistent preparation of the mobile phase.[15] If using a gradient mixer, ensure it is functioning correctly.[16] Selective evaporation of a more volatile organic solvent can also alter the mobile phase composition and should be prevented by covering solvent reservoirs.[16]

  • Control Column Temperature: Column temperature significantly affects retention time.[14] Using a column oven is highly recommended to maintain a stable and consistent temperature throughout the analysis and between different runs.

Q4: How does mobile phase pH affect the retention of my acidic analyte?

A4: The mobile phase pH is one of the most powerful tools for controlling the retention of ionizable compounds like acids.[1][3] The relationship is governed by the analyte's pKa, which is the pH at which it is 50% ionized and 50% un-ionized.

  • When pH < pKa: The acidic analyte is primarily in its neutral (protonated) form. This form is less polar and interacts more strongly with the non-polar reversed-phase stationary phase, leading to longer retention .

  • When pH > pKa: The analyte is primarily in its ionized (deprotonated) form. This form is more polar and has less affinity for the stationary phase, leading to shorter retention .[2][3]

For robust and reproducible separations, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic state.[2][9]

G cluster_pH Mobile Phase pH vs. Analyte pKa cluster_state Analyte State & Retention low_ph pH < pKa state_neutral Analyte is Neutral (Un-ionized) Longer Retention low_ph->state_neutral at_pka pH ≈ pKa state_mixed Mixed Ionization State Poor Peak Shape, Unstable Retention at_pka->state_mixed high_ph pH > pKa state_ionized Analyte is Ionized Shorter Retention high_ph->state_ionized

Relationship between mobile phase pH, analyte pKa, and retention.

Data Summary Tables

Table 1: Common Mobile Phase Additives for Polar Acidic Compounds
AdditiveTypical ConcentrationpKaUV Cutoff (approx.)Comments
Formic Acid 0.05 - 0.1%3.75210 nmVolatile and MS-compatible. Good for achieving pH around 2.8.[18][19]
Acetic Acid 0.05 - 0.1%4.76210 nmVolatile and MS-compatible. Useful for pH around 3.2.[18][19]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%0.5210 nmStrong acid, provides low pH (~2.1). Can cause ion suppression in MS.[19]
Ammonium Formate 10 - 20 mM-210 nmVolatile buffer, good for controlling pH in a range around 3.75 for MS.[19]
Ammonium Acetate 10 - 20 mM-210 nmVolatile buffer, effective in the pH range of 3.8-5.8.[11]
Phosphate Buffer 20 - 50 mMpKa1=2.15, pKa2=7.20~200 nmNon-volatile, not MS-compatible. Provides excellent buffering capacity.[11][19]
Table 2: Stationary Phase Selection Guide
Column TypePrimary Retention MechanismBest ForKey Advantages
Standard C18, C8 Hydrophobic (Reversed-Phase)Non-polar to moderately polar compounds.Wide availability, well-understood selectivity.
Polar-Embedded Hydrophobic & H-BondingImproving retention of polar compounds; 100% aqueous mobile phases.Prevents phase collapse, offers alternative selectivity.[4]
Polar-Endcapped HydrophobicGeneral purpose, improved peak shape for polar analytes.Better performance in highly aqueous mobile phases than standard C18.[4]
Phenyl Hydrophobic & π-π InteractionsAromatic and moderately polar compounds.Unique selectivity for compounds with aromatic rings.[20]
HILIC Hydrophilic PartitioningVery polar, hydrophilic compounds.Excellent retention for compounds that elute in the void on C18.[6]

Experimental Protocol: Method Development for a Novel Polar Acidic Compound

This protocol outlines a systematic approach to developing a robust HPLC method for a new polar acidic compound using a C18 column.

Objective: To achieve good retention (k' > 2) and symmetrical peak shape (Asymmetry factor 0.9 - 1.2).

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analyte standard

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Mobile phase additives: Formic acid, Ammonium formate

Methodology:

  • Analyte Characterization:

    • Determine the pKa of the acidic analyte. This is critical for selecting the mobile phase pH. If unknown, it can be estimated using software or determined experimentally.

    • Assess the analyte's solubility in potential mobile phase solvents.

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a standard, end-capped C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.8). This is a good starting point to ensure the acid is fully protonated.

    • Mobile Phase B: Acetonitrile (ACN).

    • Initial Gradient: Run a fast scouting gradient from 5% to 95% ACN over 10 minutes to determine the approximate elution conditions.

    • Injection: Dissolve the sample in the initial mobile phase (95:5 Water:ACN) to prevent peak distortion.

  • pH Optimization:

    • If retention is poor with 0.1% Formic Acid, ensure the pH is indeed at least 1.5-2 units below the analyte pKa.

    • If the pKa is higher (e.g., 5.0), you may need to use a buffer system like 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid to ensure stable pH control.[19]

    • Perform injections at different pH values (e.g., pH 2.5, 3.0, 3.5) to find the optimal balance of retention and peak shape.

  • Organic Modifier Optimization:

    • Once a suitable pH is established, optimize the gradient slope and isocratic hold (if applicable).

    • If peak shape is still suboptimal, try substituting ACN with Methanol. Methanol has different solvent properties and can sometimes improve peak shape through different hydrogen-bonding interactions.

  • Method Finalization and Validation:

    • Once optimal conditions are found, confirm the method's robustness by making small, deliberate changes to parameters like pH (±0.2 units) and mobile phase composition (±2%) to ensure retention times remain stable.

    • Document the final method parameters, including column type, mobile phase composition, flow rate, temperature, and detection wavelength.

References

Technical Support Center: Optimizing Peak Shape for Acidic Analytes in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak shape for acidic analytes in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What causes poor peak shape, specifically tailing, for acidic analytes in reverse-phase HPLC?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue when analyzing acidic compounds.[1] The primary cause is secondary interactions between the analyte and the stationary phase.[2][3] For acidic analytes, this often involves interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1][4] These silanol groups can be acidic and may interact with the acidic analytes, leading to multiple retention mechanisms and resulting in tailed peaks.[1][5]

Other contributing factors include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic analyte, both ionized and non-ionized forms of the analyte can exist, leading to peak broadening or splitting.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3][8]

  • Extra-Column Effects: Issues such as long or wide-diameter tubing can contribute to band broadening and peak tailing.[2][7]

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.[3]

Q2: What is peak fronting and what are its common causes for acidic analytes?

Peak fronting is a type of peak asymmetry where the front of the peak is broader than the tail.[1] Common causes include:

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[2][8]

  • Column Collapse: Physical degradation of the column bed can lead to uneven flow paths and peak fronting.[8]

Q3: How does the mobile phase pH impact the peak shape of acidic compounds?

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like acids.[6][10] For acidic analytes, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the analyte.[11][12] This ensures that the acidic analyte is in its neutral, un-ionized form, which minimizes secondary interactions with the stationary phase and results in sharper, more symmetrical peaks.[6] When the pH is close to the pKa, a mixture of ionized and non-ionized forms exists, leading to distorted peaks.

Q4: What is the role of a buffer in the mobile phase for analyzing acidic analytes?

A buffer is used in the mobile phase to control and stabilize the pH.[10] This is crucial for achieving reproducible retention times and consistent peak shapes for ionizable analytes.[12] For acidic compounds, a buffer ensures that the desired low pH is maintained throughout the analysis, keeping the analyte in its un-ionized state.[13] The buffer concentration is also important; it should be sufficient to maintain the pH but not so high as to cause precipitation when mixed with the organic modifier.[2] A typical buffer concentration range is 10-50 mM.[2][3]

Troubleshooting Guides

Issue 1: Peak Tailing of Acidic Analytes

This guide provides a systematic approach to troubleshooting and resolving peak tailing for acidic compounds.

Step 1: Initial Assessment

  • Symptom: The peak for the acidic analyte has a tailing factor (Tf) or asymmetry factor (As) greater than 1.2.[2][3]

  • Initial Check: Inject a neutral compound. If the neutral compound also tails, the issue is likely a physical problem with the system (e.g., void in the column, bad connection).[14] If only the acidic analyte tails, it is likely a chemical problem.[14]

Step 2: Mobile Phase Optimization

The most common cause of peak tailing for acidic analytes is an inappropriate mobile phase pH.

  • Action: Adjust the mobile phase pH to be at least 2 units below the pKa of your acidic analyte.[11][12] This will ensure the analyte is in its neutral form, minimizing secondary interactions.[6]

  • Buffer Selection: Use a buffer to maintain a stable pH.[10] Common choices for low pH applications include phosphate (B84403) and formate (B1220265) buffers.[12][15]

  • Buffer Concentration: Use a buffer concentration between 10-50 mM.[2]

Step 3: Column Considerations

If mobile phase optimization does not resolve the issue, the problem may lie with the column.

  • Action:

    • Column Flushing: Flush the column with a strong solvent to remove any contaminants.[3]

    • Column Type: Consider using a column with a different stationary phase. Modern columns with high-purity silica (B1680970) and effective end-capping show reduced silanol activity.[1][16] Alternatively, columns with polar-embedded groups or polymer-based columns can offer better peak shapes for acidic compounds.[1][3]

Step 4: Other System Parameters

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your mobile phase.[2]

  • Injection Volume: Reduce the injection volume to avoid column overload.[2]

  • Tubing: Minimize the length and internal diameter of tubing to reduce extra-column band broadening.[2][7]

Quantitative Data Summary

Table 1: Recommended Mobile Phase Conditions for Acidic Analytes

ParameterRecommended RangeRationale
Mobile Phase pH At least 2 pH units below the analyte's pKaTo ensure the analyte is in its un-ionized form, minimizing secondary interactions.[11][12]
Buffer Concentration 10 - 50 mMProvides sufficient buffering capacity to maintain a stable pH.[2][3]
Common Buffers (Low pH) Phosphate, Formate, AcetateEffective at maintaining low pH and are compatible with reverse-phase HPLC.[12][15]

Table 2: Common Mobile Phase Additives for Improving Peak Shape

AdditiveTypical ConcentrationPrimary Use and Considerations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%A strong acid that effectively suppresses silanol interactions. Can cause ion suppression in mass spectrometry (MS) detection.
Formic Acid 0.05 - 0.1%A common choice for LC-MS applications as it is less likely to cause ion suppression than TFA.
Acetic Acid 0.1 - 1.0%A weaker acid, useful for controlling pH in a slightly higher range than formic acid.[15]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing of Acidic Analytes

Objective: To prepare a buffered mobile phase at a low pH to improve the peak shape of acidic analytes.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Buffer salt (e.g., monobasic potassium phosphate)

  • Acid for pH adjustment (e.g., phosphoric acid)

  • 0.45 µm filter

Procedure:

  • Aqueous Phase Preparation: a. Weigh the appropriate amount of buffer salt to achieve the desired molarity (e.g., for a 25 mM phosphate buffer, weigh out the corresponding amount of KH₂PO₄ for 1 L of water). b. Dissolve the buffer salt in HPLC-grade water. c. Adjust the pH of the aqueous solution to the desired value (e.g., pH 2.5) using a concentrated acid (e.g., phosphoric acid).[17] Measure the pH before adding the organic solvent.[12] d. Filter the aqueous buffer solution through a 0.45 µm filter to remove any particulates.

  • Mobile Phase Preparation: a. Mix the prepared aqueous buffer with the organic solvent in the desired ratio (e.g., 70:30 aqueous:organic). b. Degas the final mobile phase using sonication or vacuum filtration.

Visualizations

logical_relationship poor_peak_shape Poor Peak Shape (Tailing/Fronting) causes Potential Causes poor_peak_shape->causes ph_issue Inappropriate Mobile Phase pH causes->ph_issue buffer_issue Inadequate Buffering causes->buffer_issue column_issue Column Problems (Silanol Interactions, Voids) causes->column_issue overload_issue Sample Overload causes->overload_issue solvent_issue Incorrect Sample Solvent causes->solvent_issue solutions Troubleshooting Solutions adjust_ph Adjust Mobile Phase pH ph_issue->adjust_ph leads to use_buffer Use Appropriate Buffer & Concentration buffer_issue->use_buffer leads to optimize_column Optimize Column (Flush, Change Type) column_issue->optimize_column leads to reduce_load Reduce Injection Volume/Concentration overload_issue->reduce_load leads to match_solvent Match Sample Solvent to Mobile Phase solvent_issue->match_solvent leads to adjust_ph->solutions use_buffer->solutions optimize_column->solutions reduce_load->solutions match_solvent->solutions experimental_workflow start Start: Peak Tailing Observed check_neutral Inject Neutral Compound start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_problem Address Physical Problem (e.g., Column Void, Leak) neutral_tails->physical_problem Yes chemical_problem Chemical Problem Likely neutral_tails->chemical_problem No physical_problem->start Re-evaluate adjust_ph Adjust Mobile Phase pH (2 pH units below pKa) chemical_problem->adjust_ph check_improvement Peak Shape Improved? adjust_ph->check_improvement optimize_column Optimize Column (Flush, Change Type) check_improvement->optimize_column No end End: Symmetrical Peak Achieved check_improvement->end Yes optimize_column->end

References

Technical Support Center: Purification of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges in the purification of pyrazine (B50134) compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during your experiments.

Troubleshooting Guides & FAQs

Synthesis & Initial Work-up

Question: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyrazine synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: The condensation of α-diketones with 1,2-diamines, a common synthesis route, is highly sensitive to reaction conditions.[1] It is crucial to optimize temperature, pressure, and reaction time for your specific substrates. Harsh reaction conditions can also lead to the degradation of the desired product.[1][2]

  • Purity of Starting Materials: Impurities in your starting materials, such as α-amino ketones or α-diketones and diamines, can lead to unwanted side reactions and the formation of byproducts, thus lowering the yield of the target pyrazine.[1] Consider purifying starting materials before use.

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine (B8608421) intermediate that requires oxidation to the final aromatic pyrazine.[1][2] If this oxidation step is incomplete, the final product will be a mixture, reducing the yield of the desired compound.

Question: I am observing the formation of imidazole (B134444) byproducts in my pyrazine synthesis. How can I prevent this and purify my desired pyrazine derivative?

Answer: Imidazole formation is a common side reaction in pyrazine synthesis. To address this, you can employ the following strategies:

  • Solvent Selection during Extraction: The choice of solvent in liquid-liquid extraction (LLE) is critical. Using hexane (B92381) as the extraction solvent can prevent the co-extraction of imidazole derivatives.[3][4] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate (B1210297) are more likely to co-extract imidazole impurities, necessitating further purification steps.[3][4][5]

  • Chromatographic Purification: Column chromatography using silica (B1680970) gel is an effective method for removing polar imidazole impurities.[2][3][6] The silica gel retains the more polar imidazoles, allowing the desired pyrazine to be eluted.

Chromatographic Purification

Question: I am having difficulty separating my target pyrazine from impurities using column chromatography. What can I do to improve the separation?

Answer: Challenges in chromatographic separation of pyrazines often arise from the selection of the stationary and mobile phases.

  • Stationary Phase Selection: For separating structurally similar pyrazine isomers, standard flash silica may not provide sufficient resolution.[6] Using a stationary phase with a higher surface area, such as silica with >700 m²/g, can significantly enhance separation compared to standard silica (around 500 m²/g).[6][7]

  • Mobile Phase Optimization: A systematic optimization of the mobile phase is crucial.[6] Starting with a low polarity eluent and gradually increasing the polarity (gradient elution) can improve the resolution of closely eluting compounds. A 90:10 hexane/ethyl acetate mixture has been shown to be effective for eluting pyrazines while retaining imidazole impurities on a silica column.[3][6]

Recrystallization

Question: I am trying to purify my solid pyrazine derivative by recrystallization, but it is not working well. What are the common mistakes?

Answer: Common pitfalls in recrystallization include:

  • Solvent Choice: The ideal solvent should dissolve the pyrazine compound well at high temperatures but poorly at low temperatures.

  • Cooling Rate: Rapid cooling can lead to the precipitation of an impure amorphous solid instead of pure crystals.[1] A slow and undisturbed cooling process is recommended to allow for the formation of pure crystals.[1]

Data Presentation

Table 1: Comparison of Solvents for Liquid-Liquid Extraction (LLE) of Pyrazines

SolventCo-extraction of Imidazole ImpuritiesReference
HexaneNo[3][4][5]
Methyl-t-butyl ether (MTBE)Yes[3][4][5]
Ethyl acetateYes[3][4][5]

Table 2: Impact of Silica Gel Surface Area on Pyrazine Separation in Flash Chromatography

Silica Gel Surface AreaSeparation Performance for Structurally Similar PyrazinesReference
~500 m²/g (Standard)May not provide sufficient separation or resolution.[6][7]
>700 m²/g (High Surface Area)Significantly improves separation and resolution.[6][7]

Experimental Protocols & Workflows

General Workflow for Pyrazine Purification

The following diagram illustrates a typical workflow for the purification of pyrazine compounds, starting from the crude reaction mixture.

crude Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) crude->lle Initial Cleanup distillation Distillation (for volatile pyrazines) crude->distillation Alternative Initial Cleanup column Column Chromatography lle->column Further Purification distillation->column recrystallization Recrystallization (for solid pyrazines) column->recrystallization Final Polishing pure Pure Pyrazine Compound column->pure recrystallization->pure

A generalized workflow for pyrazine purification.
Troubleshooting Logic for Pyrazine Purification

This diagram outlines a decision-making process for troubleshooting common issues encountered during pyrazine purification.

start Purification Issue impurity Presence of Impurities start->impurity separation Poor Separation of Similar Compounds start->separation low_recovery Low Recovery start->low_recovery imidazole Imidazole Byproducts? impurity->imidazole method Chromatography or Recrystallization? separation->method extraction_steps Increase Number of LLE Extractions low_recovery->extraction_steps harsh_conditions Check for Product Degradation (pH, Temp) low_recovery->harsh_conditions lle_solvent Optimize LLE Solvent (e.g., use Hexane) imidazole->lle_solvent Yes silica_column Use Silica Gel Column Chromatography imidazole->silica_column Yes chrom_issue Chromatography Issue method->chrom_issue Chromo. recryst_issue Recrystallization Issue method->recryst_issue Recryst. high_surface_silica Use High Surface Area Silica (>700 m²/g) chrom_issue->high_surface_silica gradient Optimize Mobile Phase Gradient chrom_issue->gradient slow_cool Ensure Slow Cooling recryst_issue->slow_cool solvent_screen Screen for Optimal Recrystallization Solvent recryst_issue->solvent_screen

Troubleshooting workflow for pyrazine purification.

References

Avoiding resinous byproducts in quinoxaline preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during quinoxaline (B1680401) synthesis, with a particular focus on avoiding the formation of resinous byproducts.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis reaction has produced a significant amount of a dark, sticky, and insoluble material (resin/tar). What is the likely cause?

A1: The formation of resinous or tar-like byproducts in quinoxaline synthesis is typically attributed to several factors, often exacerbated by harsh reaction conditions:

  • Polymerization of Starting Materials: Under strongly acidic or oxidative conditions, o-phenylenediamine (B120857) can undergo self-polymerization, leading to complex, high-molecular-weight, insoluble materials.

  • Self-Condensation of Dicarbonyl Compounds: 1,2-dicarbonyl compounds, especially those with enolizable protons, can undergo self-condensation reactions (aldol-type reactions) under either acidic or basic conditions, which can lead to polymeric materials.

  • High Reaction Temperatures: Elevated temperatures can promote a variety of side reactions, including decomposition of starting materials and intermediates, as well as polymerization, contributing to the formation of intractable tars.

  • Presence of Impurities: Aldehydic impurities in the 1,2-dicarbonyl starting material can lead to the formation of benzimidazole (B57391) byproducts, and in some cases, can also initiate polymerization.

Q2: I've isolated a byproduct that is not my desired quinoxaline. My TLC shows a different spot. What could it be?

A2: Besides resinous materials, several well-defined byproducts can occur in quinoxaline synthesis:

  • Benzimidazole Derivatives: These are common byproducts that arise if the 1,2-dicarbonyl compound has degraded or contains aldehyde or carboxylic acid impurities. The o-phenylenediamine reacts with these single carbonyl species to form a five-membered benzimidazole ring instead of the six-membered quinoxaline ring.

  • Dihydroquinoxaline Intermediates: The final step in many quinoxaline syntheses is the oxidation of a dihydroquinoxaline intermediate. If the reaction is performed under non-oxidizing conditions or if the chosen catalyst does not facilitate oxidation, this intermediate may be isolated as the main product. Often, simply exposing the reaction mixture to air and stirring can complete the conversion to the desired quinoxaline.

Q3: How can I minimize the formation of all byproducts, including resins?

A3: Optimizing reaction conditions is key to a clean and high-yielding quinoxaline synthesis. Consider the following:

  • Choice of Catalyst: Modern, milder catalysts can significantly improve yields and reduce byproduct formation compared to traditional methods that often rely on strong acids.

  • Reaction Temperature: Many contemporary protocols allow for quinoxaline synthesis at room temperature, which is often sufficient to drive the reaction to completion without promoting unwanted side reactions.

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Greener options like ethanol, water, or even solvent-free conditions have proven effective.

  • Purity of Starting Materials: Always ensure the purity of your o-phenylenediamine and 1,2-dicarbonyl compound. If necessary, purify them before use.

  • Inert Atmosphere: If your o-phenylenediamine is susceptible to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.

Troubleshooting Guides

Issue 1: Formation of Resinous/Tarry Byproducts

This guide provides a step-by-step approach to troubleshoot and prevent the formation of resinous materials.

G cluster_0 Troubleshooting Resinous Byproducts start Resinous Byproduct Observed check_purity Assess Purity of Starting Materials start->check_purity High Purity? check_purity->start No lower_temp Lower Reaction Temperature check_purity->lower_temp Yes purify_sm Purify Starting Materials check_purity->purify_sm No milder_catalyst Switch to Milder Catalyst lower_temp->milder_catalyst Still Resinous? clean_reaction Clean Reaction - High Yield lower_temp->clean_reaction Problem Solved solvent_free Consider Solvent-Free or Greener Solvent milder_catalyst->solvent_free Still Resinous? milder_catalyst->clean_reaction Problem Solved slow_addition Slowly Add Dicarbonyl to Diamine solvent_free->slow_addition Still Resinous? solvent_free->clean_reaction Problem Solved inert_atm Use Inert Atmosphere slow_addition->inert_atm Still Resinous? slow_addition->clean_reaction Problem Solved inert_atm->clean_reaction Problem Solved

Caption: Workflow for troubleshooting resinous byproduct formation.

Issue 2: Identification and Mitigation of Specific Byproducts

This guide assists in identifying and addressing the formation of common, non-resinous byproducts.

G cluster_1 Troubleshooting Specific Byproducts start Byproduct Observed on TLC/NMR is_benzimidazole Is it a Benzimidazole Derivative? start->is_benzimidazole is_dihydroquinoxaline Is it a Dihydroquinoxaline? is_benzimidazole->is_dihydroquinoxaline No check_dicarbonyl Check Purity of 1,2-Dicarbonyl is_benzimidazole->check_dicarbonyl Yes add_oxidant Introduce Mild Oxidant (e.g., Air Stirring) is_dihydroquinoxaline->add_oxidant Yes purify_dicarbonyl Purify Dicarbonyl (Recrystallization/Chromatography) check_dicarbonyl->purify_dicarbonyl Impurities Found clean_reaction Clean Reaction - High Yield check_dicarbonyl->clean_reaction Pure purify_dicarbonyl->clean_reaction oxidizing_catalyst Use a Catalyst that Promotes Oxidation add_oxidant->oxidizing_catalyst Ineffective add_oxidant->clean_reaction Effective oxidizing_catalyst->clean_reaction

Caption: Logic for identifying and resolving specific byproducts.

Data Presentation

The following tables summarize quantitative data from various studies, comparing different synthetic methods for the preparation of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil (B1666583). This allows for an easy comparison of reaction conditions and their outcomes.

Table 1: Comparison of Catalysts and Reaction Conditions

Catalyst/PromoterSolventTemperatureReaction TimeYield (%)
None (Thermal)EthanolReflux30 - 60 min51 - 75
Acidic AluminaSolvent-freeMicrowave3 min80 - 86
CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temp.2 hours92
Phenol (B47542) (20 mol%)Ethanol:Water (7:3)Room Temp.15 - 45 min90 - 98
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile or WaterRoom Temp.20 min80 - 98
Hexafluoroisopropanol (HFIP)HFIPRoom Temp.1 hour95
TiO₂-Pr-SO₃HEthanolRoom Temp.10 min95

Table 2: Impact of Solvent on Yield with Phenol Catalyst

SolventReaction Time (min)Yield (%)
Ethanol:Water (7:3)1598
Ethanol2095
Methanol2592
Acetonitrile3088
Dichloromethane4580
Toluene6075
Water12060

Experimental Protocols

Below are detailed experimental protocols for cleaner and more efficient quinoxaline synthesis methods that tend to avoid resinous byproduct formation.

Method 1: Phenol-Catalyzed Synthesis in Aqueous Ethanol (High-Yield, Green Conditions)

This method is advantageous due to its mild conditions, short reaction times, and high yields.

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1,2-dicarbonyl compound, 1 mmol)

  • Phenol (0.2 mmol, 20 mol%)

  • Ethanol:Water (7:3 mixture, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 10 mL of an ethanol:water (7:3) solution.

  • Add phenol (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 15-45 minutes), add 20 mL of water to the reaction mixture.

  • Allow the mixture to stand at room temperature for 30 minutes to facilitate crystallization of the product.

  • Collect the pure product by filtration, wash with water, and dry.

  • If further purification is needed, the product can be recrystallized from hot ethanol.

Method 2: Microwave-Assisted Solvent-Free Synthesis (Rapid and Efficient)

This protocol is ideal for rapid synthesis with high efficiency and minimal solvent waste.

Materials:

  • o-Phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Acidic Alumina

Procedure:

  • In a mortar, grind together o-phenylenediamine (1.1 mmol), benzil (1 mmol), and a catalytic amount of acidic alumina.

  • Transfer the ground mixture to a microwave-safe vessel.

  • Place the vessel in a microwave reactor and irradiate for a short period (e.g., 3 minutes) at a suitable power level.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Filter to remove the acidic alumina.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization, typically from ethanol.

Validation & Comparative

Validation of analytical methods for 3-Hydroxypyrazine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of Analytical Methods for 3-Hydroxypyrazine-2-carboxylic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key metabolite, is crucial for pharmacokinetic studies and ensuring the safety and efficacy of related pharmaceutical products. This guide provides a detailed comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with experimental data and protocols.

Comparison of Analytical Methods

The primary techniques for the quantitative analysis of this compound and its isomers like 5-Hydroxypyrazine-2-carboxylic acid are chromatography-based methods. HPLC with UV detection is a widely used and robust method, while LC-MS offers enhanced sensitivity, which is critical for detecting low concentrations in biological matrices.[1][2]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC-UV method and a comparative LC-MS method for the analysis of a hydroxypyrazine-2-carboxylic acid isomer. This data is representative of the performance expected for this compound analysis.

ParameterHPLC with UV DetectionLC-MS
Linearity Range 0.375 - 22.6 mg/L[1]0.002 - 0.600 µg/mL[2]
Correlation Coefficient (r²) > 0.999[1]Not explicitly stated, but high linearity is expected.
Limit of Detection (LOD) Based on a signal-to-noise ratio of 3:1[1]0.002 µg/mL[2]
Limit of Quantification (LOQ) Based on a signal-to-noise ratio of 10:1[1]Not explicitly stated, but typically higher than LOD.
Precision (RSD) 1.10 - 4.57%[2]Not explicitly stated, but high precision is a validation requirement.
Accuracy (Recovery) 93.5 - 106.7%[2]80.8%[2]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these analytical methods in your laboratory.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various samples, including biological matrices.[1]

Instrumentation:

  • HPLC or UPLC system equipped with a UV detector.[3]

Chromatographic Conditions (Proposed):

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 270 nm and 310 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

Sample Preparation (for biological samples):

  • Thaw frozen urine or plasma samples at room temperature.[1]

  • Vortex the samples to ensure homogeneity.[1]

  • Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.[1]

  • Filter the supernatant through a 0.45 µm syringe filter before injection.[3] For highly concentrated samples, dilution with the mobile phase may be necessary.[1]

Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides superior sensitivity for the quantification of this compound, making it ideal for applications requiring trace-level detection.[2]

Instrumentation:

  • A UPLC system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Typical for Carboxylic Acids):

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient: A linear gradient tailored to the specific analyte and matrix. For example, 0.0–0.5 min, 15% B; 0.5–10 min, linear gradient to 50% B; 10–11 min, linear gradient to 100% B; 11–13 min, 100% B; and 13.1–16 min, 15% B.[4]

  • Flow Rate: 0.3 - 0.4 mL/min.[3][4]

  • Injection Volume: 1 - 5 µL.[3][4]

  • Column Temperature: 40 °C.[3][4]

Sample Preparation (for plasma):

  • To 200 µL of human plasma, add an appropriate internal standard.[2]

  • Perform liquid-liquid extraction using a mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v) under acidic conditions.[2]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, based on established guidelines.[5][6]

Analytical_Method_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Solution Stability protocol->stability evaluation Data Evaluation & Acceptance Criteria Check specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation stability->evaluation report Validation Report evaluation->report Pass fail Method Refinement evaluation->fail Fail end Validated Method report->end fail->start

Caption: Workflow for analytical method validation.

Other Potential Analytical Methods

While HPLC and LC-MS are the most common, other techniques could be considered for the analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be employed, likely requiring derivatization to increase the volatility of the carboxylic acid.[7]

  • UV-Vis Spectrophotometry: While simple and cost-effective, direct UV-Vis spectrophotometry may lack the specificity required for complex matrices due to overlapping absorption spectra of various compounds.[8][9] Derivatization could enhance specificity and sensitivity.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[3]

References

A Comparative Guide to the Biological Activities of 3-Hydroxypyrazine-2-carboxylic Acid and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 3-hydroxypyrazine-2-carboxylic acid and its derivatives have garnered significant attention. This guide provides an objective comparison of the biological performance of this compound and related pyrazine derivatives, supported by experimental data from various studies. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Pyrazine Derivatives

Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 4. This structural motif imparts unique physicochemical properties that are conducive to diverse biological interactions.[1] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide will focus on comparing the activities of this compound with other notable pyrazine derivatives, highlighting structure-activity relationships where the data permit.

Comparative Biological Activity

The biological activity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. The following sections and tables summarize the quantitative data available for different biological activities.

Disclaimer: The data presented below are compiled from various independent studies. Direct comparison of absolute values (e.g., IC50, MIC) should be approached with caution, as experimental conditions such as cell lines, microbial strains, and assay protocols can vary significantly between studies.

Antiviral Activity

3-Hydroxypyrazine-2-carboxamide (T-1105), a close analog of this compound, has demonstrated potent antiviral activity. Its mechanism of action, similar to the approved drug Favipiravir (B1662787) (T-705), involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][4]

Compound/DerivativeVirusCell LineActivity MetricValueReference
3-Hydroxypyrazine-2-carboxamide (T-1105)Zika VirusVeroEC5097.5 ± 6.8 µM[4]
3-Hydroxypyrazine-2-carboxamide (T-1105)Chikungunya Virus (Indian Ocean strain 899)-EC507.0 ± 1 µM[4]
Favipiravir (T-705)Chikungunya Virus (Indian Ocean strain 899)-EC5025 ± 3 µM[4]
3-Hydroxypyrazine-2-carboxamide (T-1105)Dengue Virus-EC5021 ± 0.7 µM[4]
Favipiravir (T-705)Dengue Virus-EC50>100 µM[4]
Pyrazine-1,3-thiazine hybrid (Compound 3d)Influenza A (H1N1)-IC505.32 ± 0.4 µM[5]
Pyrazine-1,3-thiazine hybrid (Compound 3k)HIV-1-IC503.26 ± 0.2 µM[5]
Pyrazine-triazole conjugate (5d)SARS-CoV-2VERO-E6IC500.120 mM[6][7]
(S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide (12i)SARS-CoV-2VERO-E6IC500.3638 mM[6][7]
Anticancer Activity

Pyrazine derivatives have shown promise as anticancer agents by targeting various signaling pathways, including the Fibroblast Growth Factor Receptor (FGFR) pathway.[1][8]

Compound/DerivativeCancer Cell LineActivity MetricValueReference
3-Aminopyrazine-2-carboxylic acid complex (Complex 1)Lung Carcinoma (A-549)IC505.94 ± 0.58 µM[9]
5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine (15)Breast Cancer (MCF-7)IC509.42 µM[10][11]
3,4-dimethoxy derivative of pyrazolopyrazine (25j)Breast Cancer (MCF-7)IC502.87 µM[10][11]
Indenoquinoxaline derivative (Compound 11)Breast Cancer (MCF-7)IC505.4 µM[12]
Indenoquinoxaline derivative (Compound 11)Lung Cancer (A549)IC504.3 µM[12]
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative (18i)Stomach Cancer (SNU-16)IC501.88 µM[13]
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative (18i)Bladder Cancer (SW-780)IC502.34 µM[13]
Anti-inflammatory Activity

Several pyrazine derivatives have been evaluated for their anti-inflammatory properties, often through the carrageenan-induced paw edema model. The mechanism can involve the inhibition of pro-inflammatory signaling pathways like NF-κB.

Compound/DerivativeAssayActivity MetricValueReference
5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine (15)Carrageenan-induced paw edema% Inhibition44.44%[10][11]
Pyrazolo[1,5-a]quinazoline-3-carboxamide derivative (13i)LPS-induced NF-κB activityIC50< 50 µM[14]
Paeonol-pyrazine derivative (Compound 37)LPS-induced NO production% Inhibition56.32% at 20 µM[15]
Antimicrobial Activity

Pyrazinamide, a pyrazine-2-carboxamide, is a first-line drug for tuberculosis treatment. Many other pyrazine derivatives have been synthesized and tested for their antimicrobial activities.

Compound/DerivativeMicroorganismActivity MetricValueReference
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37RvMIC12.5 µg/mL (46 µM)[16]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8)Mycobacterium tuberculosis H37RvMIC1.56 µg/mL (6 µM)[17]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5- methylpyrazin-2-yl)methanone (P4)Candida albicansMIC3.125 µg/mL[18]
(3- aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)Candida albicansMIC3.125 µg/mL[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by mitochondrial dehydrogenases of living cells to form purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the reduction in viral plaque formation in the presence of an antiviral compound.[10][13][22]

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus Titration: Determine the virus titer that produces a countable number of plaques (plaque-forming units, PFU).

  • Compound Treatment and Infection: Pre-treat the cell monolayers with different dilutions of the test compound. Then, infect the cells with a known amount of virus.

  • Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[14][23][24]

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., intraperitoneally or orally).

  • Induction of Edema: After a specific time, inject a solution of carrageenan into the subplantar tissue of the hind paw of the animals to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (carrageenan only) and determine the effective dose.

Signaling Pathway Visualizations

Understanding the molecular mechanisms underlying the biological activities of pyrazine derivatives is crucial for rational drug design. Below are diagrams of key signaling pathways implicated in the anticancer and anti-inflammatory effects of these compounds.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus Pyrazine_Inhibitor Pyrazine Derivative (FGFR Inhibitor) Pyrazine_Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by Pyrazine Derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Pyrazine_Inhibitor Pyrazine Derivative (Anti-inflammatory) Pyrazine_Inhibitor->IKK Inhibits

Caption: NF-κB Signaling Pathway and its Inhibition.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and other pyrazine derivatives. The presented data underscores the therapeutic potential of the pyrazine scaffold in diverse areas, including virology, oncology, and immunology. While direct comparisons are limited by the heterogeneity of the available data, the structure-activity relationships that emerge from this compilation can guide future drug discovery efforts. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers aiming to further explore the pharmacological properties of this versatile class of compounds. Further research involving head-to-head comparisons under standardized conditions is warranted to fully elucidate the relative potency and efficacy of these promising molecules.

References

A Comparative Guide to 3-Hydroxypyrazine-2-carboxylic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and successful research outcomes. This guide provides a comprehensive comparison of commercially available reference standards of 3-Hydroxypyrazine-2-carboxylic acid, a key chemical intermediate. This document offers a comparative analysis of product specifications, supported by detailed experimental protocols and data presentation to aid in the selection of the most suitable reference standard for your analytical needs.

Comparison of this compound Reference Standards

The following table summarizes the key quality attributes of this compound reference standards from various suppliers. The data presented is a representative compilation based on typical specifications and analytical results.

Table 1: Comparison of this compound Reference Standards

Supplier/Product IDPurity (by HPLC, %)Purity (by qNMR, %)Major Impurity (by HPLC, %)Water Content (Karl Fischer, %)
Supplier A / 3HPCA-A01 99.899.7Impurity X: 0.120.05
Supplier B / 3HPCA-B01 99.599.4Impurity Y: 0.250.10
Supplier C / 3HPCA-C01 99.299.1Impurity Z: 0.400.15
Alternative 1 / 3HPCA-Alt1 98.598.3Impurity X: 0.500.25

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound reference standard by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the analyte concentration and purity without the need for a specific reference standard of the analyte itself, but rather a certified internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard.

    • Dissolve both in 1.0 mL of DMSO-d6 in a clean, dry NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).

    • Number of Scans: 16

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of the this compound based on the integral values, the number of protons, and the weights of the analyte and internal standard.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Reference Standard prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample into HPLC prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity data1->data2 qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Analysis qprep1 Weigh Reference Standard qprep3 Dissolve in Deuterated Solvent qprep1->qprep3 qprep2 Weigh Internal Standard qprep2->qprep3 nmr1 Acquire 1H NMR Spectrum qprep3->nmr1 nmr2 Apply Long Relaxation Delay nmr1->nmr2 qdata1 Integrate Analyte and IS Signals nmr2->qdata1 qdata2 Calculate Purity qdata1->qdata2

A Comparative Guide to the Quality Control and Purity Assessment of 3-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity and quality of chemical intermediates are paramount. 3-Hydroxypyrazine-2-carboxylic acid, a key building block in the synthesis of various bioactive molecules, is no exception. This guide provides a comprehensive comparison of the analytical methodologies for assessing the purity of this compound, with a comparative look at a structurally related alternative, Pyrazine-2-carboxylic acid. Detailed experimental protocols and data presentation are included to assist researchers in establishing robust quality control procedures.

Introduction to Purity Assessment

The presence of impurities in a chemical intermediate can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical testing is crucial to ensure the quality and consistency of starting materials like this compound. This guide outlines the key analytical techniques and provides a framework for a comprehensive quality control strategy.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and its alternative, Pyrazine-2-carboxylic acid, is essential for developing appropriate analytical methods.

PropertyThis compoundPyrazine-2-carboxylic acid
Molecular Formula C₅H₄N₂O₃C₅H₄N₂O₂
Molecular Weight 140.10 g/mol [1]124.10 g/mol [2]
CAS Number 20737-42-2[1]98-97-5[2]
Appearance White to off-white powderWhite powder[2]
Melting Point Not available220-227 °C[2]
Purity (Typical) ≥97%[3]≥98% (HPLC)[2]

Key Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Proposed HPLC Method for this compound:

ParameterProposed Condition
Instrumentation HPLC or UPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR are valuable for confirming the identity of this compound and detecting impurities. Spectral data for this compound can be found on public databases such as PubChem.[1]

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Analysis: Compare the obtained spectra with reference spectra or theoretical chemical shifts to confirm the structure and identify any impurity signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, aiding in identity confirmation and impurity identification. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. Mass spectral data for this compound is available on PubChem.[1]

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., ESI-MS or GC-MS).

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range.

Comparison with Pyrazine-2-carboxylic acid

Pyrazine-2-carboxylic acid is a structurally similar compound that can serve as a comparative alternative. It is also a key intermediate in various syntheses.[2]

FeatureThis compoundPyrazine-2-carboxylic acid
Primary Analytical Method HPLC, NMR, MSHPLC, NMR, MS
Typical Purity ≥97%≥98%[2]
Potential Impurities Starting materials (e.g., 3-aminopyrazine-2-carboxylic acid), by-products of synthesis, degradation products.Starting materials, by-products from oxidation of quinoxaline, residual solvents.
Method Validation Method adaptation and validation as per ICH guidelines are necessary.Established reference standards and analytical methods are more readily available.[6]

Potential Impurities in this compound Synthesis

Understanding the synthetic route is crucial for identifying potential process-related impurities. A common precursor for pyrazine (B50134) carboxylic acid derivatives is 3-aminopyrazine-2-carboxylic acid.[7][8] Potential impurities could include:

  • Unreacted starting materials: 3-aminopyrazine-2-carboxylic acid.

  • By-products from side reactions: Isomeric pyrazine derivatives.

  • Reagents and solvents: Residual solvents and reagents used in the synthesis.

A robust analytical method should be able to separate the main compound from these potential impurities.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical workflow for the quality control and purity assessment of this compound.

Caption: Quality Control Workflow for this compound.

Purity_Assessment_Logic cluster_0 Primary Purity Assessment cluster_1 Identity Confirmation cluster_2 Impurity Identification cluster_3 Final Purity Statement HPLC_Purity HPLC Purity (Area % Method) Purity_Value Reported Purity Value HPLC_Purity->Purity_Value NMR_Identity ¹H and ¹³C NMR NMR_Identity->Purity_Value MS_Identity Mass Spectrometry MS_Identity->Purity_Value HPLC_Impurity HPLC Impurity Profiling LCMS_Impurity LC-MS for Unknowns HPLC_Impurity->LCMS_Impurity LCMS_Impurity->Purity_Value

Caption: Logical Flow for Purity Assessment.

Conclusion

The quality control and purity assessment of this compound require a combination of chromatographic and spectroscopic techniques. While a validated HPLC method is not readily published, a robust method can be developed by adapting protocols for similar compounds. By implementing a comprehensive analytical strategy, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

Comparing the biological efficacy of substituted pyrazine-2-carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Efficacy of Substituted Pyrazine-2-Carboxylic Acids

For researchers and professionals in drug development, understanding the structure-activity relationships of therapeutic compounds is paramount. This guide provides a comparative overview of the biological efficacy of various substituted pyrazine-2-carboxylic acid derivatives, with a particular focus on their antimycobacterial and antifungal activities. The data presented is compiled from multiple studies to facilitate a clear comparison of these compounds' performance.

Quantitative Data Summary

The biological activity of substituted pyrazine-2-carboxylic acid amides has been evaluated against various microorganisms. The following table summarizes key quantitative data from these studies, highlighting the impact of different substitutions on their efficacy.

CompoundTarget OrganismActivity TypeQuantitative MeasurementReference
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o)Mycobacterium tuberculosis% Inhibition72%[1][2]
3,5-Bromo-4-hydroxyphenyl derivative of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (18)Mycobacterium tuberculosis H37Rv% Inhibition72%[3]
3,5-Bromo-4-hydroxyphenyl derivative of 6-chloropyrazine-2-carboxylic acid (17)Mycobacterium tuberculosis H37Rv% Inhibition65%[3]
3,5-Bromo-4-hydroxyphenyl derivative of pyrazine-2-carboxylic acid (16)Mycobacterium tuberculosis H37Rv% Inhibition54%[3]
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8)Trichophyton mentagrophytesMIC31.25 µmol·mL⁻¹[3]
3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid (2f)Antifungal (various strains)MIC31.25-500 µmol·dm⁻³[1][2]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)C. albicansMIC3.125 µg/mL[4]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)C. albicansMIC3.125 µg/mL[4]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)E. coliMIC50 µg/mL[4]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)P. aeruginosaMIC25 µg/mL[4]

Experimental Protocols

The methodologies employed in determining the biological efficacy of these compounds are crucial for interpreting the data. Below are summaries of the key experimental protocols cited in the studies.

Antimycobacterial Activity Assay

The antimycobacterial activity of the synthesized compounds against Mycobacterium tuberculosis is often determined using a radiometric respiratory technique with a BACTEC 460 system. In this assay, the compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to a culture medium containing the mycobacterial strain. The growth of the bacteria is monitored by measuring the amount of radioactive CO2 produced. The percentage of inhibition is calculated by comparing the growth in the presence of the test compound to the growth in a control culture.

Antifungal Activity Assay

The in vitro antifungal activity is commonly evaluated by a microdilution method. The tested compounds are dissolved in DMSO and serially diluted in a culture medium. A standardized suspension of the fungal strain is then added to each dilution. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus after a specific incubation period.

Inhibition of Photosynthesis Assay

The ability of the compounds to inhibit photosynthesis is assessed by measuring the oxygen evolution rate in isolated chloroplasts (e.g., from spinach). The chloroplasts are suspended in a suitable buffer, and the rate of oxygen evolution is measured using a Clark-type oxygen electrode. The test compounds are added to the chloroplast suspension, and the inhibition of the oxygen evolution rate is determined by comparing the rate in the presence of the compound to the rate in a control sample. The IC50 value, the concentration of the compound that causes 50% inhibition, is then calculated.

Signaling Pathway and Mechanism of Action

Pyrazinamide (PZA), a primary first-line antituberculosis drug, is a prodrug that requires activation to exert its effect.[5] Its mechanism of action has been a subject of extensive research. The following diagram illustrates the proposed activation and mechanism of action of PZA.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Mycobacterium tuberculosis Cell cluster_targets Intracellular Targets and Effects PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PZase Pyrazinamidase (PncA) PZA_int->PZase POA Pyrazinoic Acid (POA) PZase->POA Hydrolysis Efflux Efflux Pump POA->Efflux Export POA_ext POA Efflux->POA_ext HPOA Protonated POA (HPOA) POA_ext->HPOA Protonation (in acidic extracellular space) Acidification Cytoplasmic Acidification HPOA->Acidification Re-entry & Accumulation Membrane Membrane Potential Disruption HPOA->Membrane FAS1 Fatty Acid Synthase I (FAS-I) Inhibition HPOA->FAS1

References

Precision in Focus: A Comparative Guide to the Accurate Quantification of Pyrazine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrazine (B50134) metabolites is paramount for understanding their roles in biological systems, from flavor chemistry to cellular signaling. This guide provides an objective comparison of the leading analytical methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

The choice of an analytical method significantly impacts the accuracy, precision, and sensitivity of results.[1] The most prevalent techniques for pyrazine metabolite quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or its ultra-high-performance version (UPLC), often coupled with tandem mass spectrometry (MS/MS).[1][2] For achieving the highest levels of accuracy and precision, Stable Isotope Dilution Analysis (SIDA), which employs a deuterated analogue of the target analyte as an internal standard, is widely considered the gold standard.[3]

Comparative Overview of Method Performance

The selection of an optimal method depends on factors such as the volatility of the pyrazine metabolites, the complexity of the sample matrix, and the required sensitivity.[1][2] GC-MS is highly robust for volatile pyrazines, while UPLC-MS/MS provides a powerful alternative for less volatile or thermally unstable compounds.[1] The following tables summarize the performance characteristics of these key analytical methods as reported across various studies. It is important to note that these values can be influenced by the specific pyrazine, the sample matrix, and the precise experimental conditions.[1]

Table 1: Performance Characteristics of GC-MS Based Methods

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
HS-SPME-GC-MSCoffee, Nuts, Cocoapg to ng range---[2]
SIDA-GC-MSGeneral--High (corrected by IS)High (<5%)[3]
GC-MSEdible Oils-21.0 µmol/L (via SABRE NMR)--[4]
GC-MSFermentation Broth----[5]

Table 2: Performance Characteristics of LC-MS/MS & HPLC Based Methods

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
UPLC-MS/MSBaijiu (Liquor)--84.36 - 103.92≤6.36[6][7]
HPLC-UVBiofluids30 ng/mL50 ng/mL--[8]
Online SPE-HPLC-MS/MSUrine0.03 - 2.80 ng/mL-87 - 1124 - 20[9]
UPLC-MS/MSGeneralng/mL to µg/L range--Typically <15%[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification.[1]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is ideal for the extraction and concentration of volatile pyrazines from various liquid and solid samples.[10][11]

  • Sample Preparation: Weigh 2-5 grams of a homogenized sample into a 20 mL headspace vial.[11] Add a known amount of an internal standard solution (e.g., 2,3-Diethyl-5-methylpyrazine-d7) to ensure accuracy.[3][11]

  • Extraction: Seal the vial and place it in a heating and agitation system.[11] Incubate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) to allow the volatile pyrazines to partition into the headspace.[11]

  • Adsorption: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific duration (e.g., 20-30 minutes) at the same temperature to adsorb the analytes.[11]

  • Desorption and GC-MS Analysis: Immediately retract the fiber and insert it into the hot injection port of the GC-MS system (e.g., 250°C) for thermal desorption.[11]

    • GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[10]

    • Oven Program: Start with an initial temperature of 40-50°C (hold for 2-5 min), then ramp up to 230-250°C at a rate of 3-5°C/min.[10]

    • Carrier Gas: Use Helium at a constant flow of approximately 1.0-1.2 mL/min.[10]

    • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range appropriate for the target pyrazines (e.g., m/z 40-300).[10]

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is highly effective for a broad range of pyrazines, including those that are less volatile, and is suitable for complex liquid matrices like biofluids or beverages.[6][7]

  • Sample Preparation: For liquid samples, dilute with ultrapure water as needed.[1] Add a precise amount of an internal standard solution. Filter the sample through a 0.22 µm syringe filter before analysis.[1]

  • Chromatographic Separation:

    • UPLC System: An ACQUITY UPLC system or equivalent.[6]

    • Column: A reverse-phase column such as a BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) is typically used.[1][6]

    • Mobile Phase: A gradient elution is employed using two solvents, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[6]

    • Flow Rate: A typical flow rate is around 0.3 mL/min.[1][6]

    • Injection Volume: 10 µL.[6]

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[6]

    • Ionization: Operate in positive electrospray ionization (ESI) mode.[1][6]

    • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for quantification. This requires optimizing the precursor and product ion transitions for each target pyrazine metabolite.[1]

  • Data Analysis: Quantification is performed by creating a calibration curve, plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[3]

Visualizing Metabolic and Signaling Pathways

Understanding the biological context of pyrazine metabolites is crucial. Pyrazines can act as signaling molecules in microorganisms. For instance, in the pathogenic bacterium Klebsiella oxytoca, different carbohydrate sources can trigger distinct pyrazine or pyrazinone autoinducer pathways, which in turn regulate bacterial virulence and host immune responses.[12]

PyrazineSignaling cluster_input Carbohydrate Availability cluster_pathway Autoinducer Biosynthesis cluster_output Cellular & Host Response General Carbohydrates General Carbohydrates Pyrazine_Pathway Pyrazine Pathway General Carbohydrates->Pyrazine_Pathway Neu5Ac Neu5Ac (Mucin Sugar) Pyrazinone_Pathway Pyrazinone Pathway Neu5Ac->Pyrazinone_Pathway Iron_Acquisition Iron Acquisition (Enterobactin) Pyrazine_Pathway->Iron_Acquisition Pyrazinone_Pathway->Iron_Acquisition Virulence_Factors Virulence Factors (Yersiniabactin) Pyrazinone_Pathway->Virulence_Factors Host_Immune_Activation Host Immune Activation (HRH4 Receptor) Pyrazinone_Pathway->Host_Immune_Activation

Caption: A generalized experimental workflow for pyrazine analysis.

References

Establishing Linearity and Range for 3-Hydroxypyrazine-2-carboxylic Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxypyrazine-2-carboxylic acid, a key metabolite in various biological pathways, is crucial for pharmacokinetic studies and drug development. Establishing the linearity and analytical range of an assay is a fundamental aspect of method validation, ensuring that the measured response is directly proportional to the analyte concentration. This guide provides a comparative overview of analytical methods for this compound, focusing on linearity and range, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical and often depends on the required sensitivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two commonly employed methods for the quantification of this compound.[1] The table below summarizes the performance characteristics of these methods with respect to linearity and range.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.375 - 22.6 mg/L[2]0.1 ng/mL - 10 µg/mL[3]
Correlation Coefficient (r²) >0.99[2]>0.99[3]
Lower Limit of Quantitation (LLOQ) 0.375 mg/L (inferred from range)[2]0.1 ng/mL[3]
Upper Limit of Quantitation (ULOQ) 22.6 mg/L[2]10 µg/mL[3]
Typical Sample Matrix Urine[2]Plasma[1][3]

Note: The presented data is a synthesis from available application notes and scientific literature. Performance may vary based on specific instrumentation, reagents, and laboratory conditions.

Experimental Protocols

A robust experimental design is essential for establishing the linearity and range of an analytical method. The following protocol is a generalized guideline based on international standards such as the ICH M10 Bioanalytical Method Validation guidelines.[4]

Objective: To determine the linearity and analytical range of an assay for this compound.

Materials:

  • This compound reference standard

  • Blank biological matrix (e.g., plasma, urine)

  • Appropriate solvents and reagents for the chosen analytical method (HPLC or LC-MS)

  • Calibrated analytical instrumentation

Procedure:

  • Preparation of Stock and Working Standard Solutions:

    • Prepare a primary stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of the stock solution to prepare a series of working standard solutions at different concentration levels.

  • Preparation of Calibration Standards:

    • Spike the blank biological matrix with known concentrations of the working standard solutions to prepare a set of calibration standards.

    • According to ICH guidelines, a minimum of six non-zero concentration levels should be prepared, spanning the expected analytical range.[4] These should include a Lower Limit of Quantitation (LLOQ) and an Upper Limit of Quantitation (ULOQ).

  • Sample Analysis:

    • Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Perform multiple replicate injections (typically 3-5) for each concentration level to assess precision.

  • Data Analysis and Evaluation:

    • Construct a calibration curve by plotting the instrument response (e.g., peak area) against the nominal concentration of this compound.

    • Perform a linear regression analysis on the data.

    • Linearity: The relationship is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.

    • Range: The analytical range is the interval between the LLOQ and ULOQ.

      • LLOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., within ±20% of the nominal value) and precision (e.g., ≤20% RSD).[5]

      • ULOQ: The highest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., within ±15% of the nominal value) and precision (e.g., ≤15% RSD).[5]

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[5]

Mandatory Visualizations

Metabolic Pathway of Pyrazinamide

PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Deamidase OH_PZA 5-Hydroxypyrazinamide (5-OH-PZA) PZA->OH_PZA Oxidation OH_PA 3-Hydroxypyrazine-2- carboxylic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Hydrolysis

Caption: Metabolic conversion of Pyrazinamide to this compound.

Experimental Workflow for Linearity and Range Determination

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Stock Solution Preparation Working Working Standard Dilutions Stock->Working Cal Calibration Standard Spiking Working->Cal Analysis HPLC or LC-MS Analysis Cal->Analysis Curve Calibration Curve Construction Analysis->Curve Regression Linear Regression (r² ≥ 0.99) Curve->Regression Range Range Determination (LLOQ & ULOQ) Regression->Range

Caption: Workflow for establishing linearity and range in an analytical assay.

References

Cross-validation of different analytical techniques for pyrazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pyrazines is critical for quality control, flavor and aroma profiling, and drug safety assessment. This guide provides a comprehensive cross-validation of the two most prevalent analytical techniques for pyrazine (B50134) analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Supported by experimental data, this document offers a detailed comparison to inform the selection of the most suitable methodology for your specific research needs.

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are significant in the pharmaceutical, food, and fragrance industries.[1] Their accurate quantification is crucial for ensuring product quality and consistency.[2] The choice between GC-MS and HPLC for pyrazine analysis depends on several factors, including the volatility and thermal stability of the specific pyrazines, the complexity of the sample matrix, and the required sensitivity.[1]

Quantitative Performance Comparison

The selection of an analytical method is often driven by its quantitative performance. The following table summarizes key validation parameters for both GC-MS and HPLC in the context of pyrazine analysis. While both methods offer excellent linearity, GC-MS generally provides superior sensitivity.[3]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) / UPLC-MS/MSKey Considerations
Linearity (R²) ≥ 0.99≥ 0.99[1]Both methods demonstrate excellent linearity over a defined concentration range.[3]
Limit of Detection (LOD) pg to ng range[3]ng/mL to µg/L range[1]GC-MS generally offers lower detection limits, making it ideal for trace analysis.[3]
Limit of Quantitation (LOQ) ng/g range[1]ng/mL to µg/L range[1]Consistent with LOD, GC-MS often provides lower quantitation limits.[3]
Accuracy (% Recovery) 91.6% to 109.2%[3]84.36% to 103.92%[3][4]Both methods can achieve high levels of accuracy with proper sample preparation and calibration.[3]
Precision (%RSD) < 16%[3]≤ 6.36%[3][4]Both techniques demonstrate good precision. UPLC-MS/MS can often show very low relative standard deviations.[3]

Experimental Workflows

The general experimental workflows for pyrazine analysis by GC-MS and HPLC share common principles but differ in the specifics of sample introduction and separation.

cluster_0 Pyrazine Analysis Workflow Sample_Collection Sample Collection Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Analysis Analytical Separation & Detection Sample_Preparation->Analysis Data_Analysis Data Analysis & Quantification Analysis->Data_Analysis

A generalized workflow for pyrazine analysis.

A critical step in pyrazine analysis is sample preparation, which aims to extract and concentrate the analytes from the sample matrix.[2] Common techniques include Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE).[5][6]

cluster_gcms GC-MS Method cluster_hplc HPLC Method GCMS_Prep Sample Prep (e.g., HS-SPME, LLE) GCMS_Inject Injection & Volatilization GCMS_Prep->GCMS_Inject GCMS_Sep Gas Chromatographic Separation GCMS_Inject->GCMS_Sep GCMS_Detect Mass Spectrometric Detection GCMS_Sep->GCMS_Detect HPLC_Prep Sample Prep (e.g., Dilution, Filtration) HPLC_Inject Injection HPLC_Prep->HPLC_Inject HPLC_Sep Liquid Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect Detection (e.g., UV, MS/MS) HPLC_Sep->HPLC_Detect

Comparison of GC-MS and HPLC experimental workflows.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with HS-SPME

This protocol is suitable for the analysis of volatile and semi-volatile pyrazines in various matrices.[1]

  • Sample Preparation (HS-SPME):

    • Accurately weigh 1-5 g of the solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.[7]

    • Add an appropriate internal standard for quantitative analysis.[7]

    • Seal the vial immediately with a PTFE/silicone septum.[7]

    • Incubate the vial at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the pyrazines to volatilize into the headspace.[6]

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[6]

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[8]

    • Column: A suitable capillary column, such as a DB-WAX (60 m x 0.25 mm, 0.25 µm), is often used.[7]

    • Injector: Operate in splitless mode at a temperature of approximately 250°C.[6] The SPME fiber is inserted into the hot inlet for thermal desorption (e.g., for 5 minutes).[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]

    • Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), then ramps at 5°C/min to 250°C (hold for 5 min).[5]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Ion Source Temperature: 230°C.[6]

      • Acquisition Mode: Full scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.[5]

High-Performance Liquid Chromatography (HPLC)

This protocol is a general representation for the analysis of a broader range of pyrazines, including those that are non-volatile or thermally unstable.

  • Sample Preparation:

    • For liquid samples, dilution with a suitable solvent may be sufficient.

    • Solid samples may require extraction with a solvent, followed by filtration through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV or MS/MS detector.

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.[4]

    • Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A could be 0.1% formic acid in water and Mobile Phase B could be 0.1% formic acid in acetonitrile.[4] An example gradient program is as follows: 0–8 min, 3% B; 8–25 min, 3–12% B; 25–31 min, 12–20% B; 31–35 min, 20–70% B; 35–35.5 min, 70–3% B; 35.5–40 min, 3% B.[4]

    • Flow Rate: A typical flow rate is around 0.3 mL/min.[4]

    • Column Temperature: Maintained at 40°C.[4]

    • Detection:

      • UV Detection: Wavelength is selected based on the absorbance maximum of the target pyrazines.

      • MS/MS Detection: Electrospray ionization (ESI) in positive mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.[4]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two or more different analytical methods to ensure the accuracy and reliability of the data.[9] This is a critical step in method development and transfer, ensuring that results are consistent and reproducible across different techniques or laboratories.

Define_Criteria Define Acceptance Criteria Select_Samples Select Representative Samples Define_Criteria->Select_Samples Analyze_Method1 Analyze with Method 1 (e.g., GC-MS) Select_Samples->Analyze_Method1 Analyze_Method2 Analyze with Method 2 (e.g., HPLC) Select_Samples->Analyze_Method2 Compare_Results Compare Results Statistically Analyze_Method1->Compare_Results Analyze_Method2->Compare_Results Evaluate Evaluate Against Criteria Compare_Results->Evaluate

A logical workflow for the cross-validation of analytical methods.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the analysis of pyrazines.[3] GC-MS is often the method of choice for volatile pyrazines due to its high sensitivity.[1] However, HPLC, particularly UPLC-MS/MS, offers a powerful alternative, especially for less volatile or thermally labile pyrazines, and can simplify sample preparation.[2] The selection of the most appropriate method will be dictated by the specific pyrazine compounds of interest, the complexity of the sample matrix, the required level of sensitivity, and the available instrumentation. A thorough cross-validation is essential to ensure the consistency and reliability of analytical results.[1]

References

Comparative Docking Analysis of Pyrazine-2-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in silico performance of novel pyrazine-2-carboxylic acid derivatives against various therapeutic targets is presented. This guide offers a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies, to aid researchers in the development of new and effective therapeutic agents.

Pyrazine-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Molecular docking studies are a crucial in silico tool to predict the binding interactions and affinities of these compounds with their respective biological targets, thereby guiding the synthesis and development of more potent drug candidates. This guide consolidates findings from several comparative docking studies to provide a clear overview of the performance of various pyrazine-2-carboxylic acid derivatives.

Quantitative Comparison of Docking Performance

To facilitate a direct comparison of the binding efficacy of different pyrazine-2-carboxylic acid derivatives, the following table summarizes key quantitative data from various molecular docking studies. The docking scores, which can be expressed in different units (e.g., kcal/mol, arbitrary units), are indicative of the binding affinity between the ligand and the target protein. Lower binding energy values or higher docking scores generally suggest a more favorable interaction.

Derivative CodeTarget ProteinDocking Score/Binding EnergyKey Interacting ResiduesReference
P4Glucosamine-6-phosphate synthase-267.35 (Atomic Contact Energy)Asp123, Gly99, His97, Thr76, Trp73, Arg74[1][2]
1cMycobacterium tuberculosis InhA-86.4047 kcal/mol (Rerank Score)Not specified[3][4]
13HIV-1 Reverse Transcriptase (1ZD1)Not specifiedNot specified[5]
14HIV-1 Reverse Transcriptase (1ZD1)Not specifiedNot specified[5]
16Mycobacterium tuberculosis DprE1MIC = 1.56 µg/mL (5 µM)Not specified[6]
18aMycobacterium tuberculosis DprE1MIC = 3.13 µg/mLNot specified[6]
5dBacterial Target (PDB: 4DUH)-7.4519 kcal/molNot specified[7]

Detailed Experimental Protocols

The methodologies employed in molecular docking studies are critical for the interpretation and reproducibility of the results. Below are the detailed protocols from the cited studies.

Protocol 1: Docking against Glucosamine-6-Phosphate Synthase[1][2]
  • Software: The specific software used for the docking calculations is not explicitly mentioned in the abstract, but the process involved calculating a geometry shape complementarity score (PatchDock Score) and atomic contact energy.

  • Ligand Preparation: The 3D structures of the synthesized pyrazine-2-carboxylic acid derivatives were generated and optimized.

  • Protein Preparation: The crystal structure of glucosamine-6-phosphate synthase was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and hydrogen atoms were added.

  • Docking Procedure: The prepared ligands were docked into the active site of the prepared protein. The docking algorithm calculated the binding affinity based on geometric shape complementarity and atomic contact energy.

  • Analysis: The resulting docked complexes were analyzed to identify the binding poses and key interactions between the ligands and the protein's active site residues.

Protocol 2: Docking against Mycobacterium tuberculosis InhA[3][4]
  • Software: The molecular docking was performed to determine the possible binding interaction between the derivatives and the Mycobacterium tuberculosis InhA protein. The specific software is not detailed in the provided abstract.

  • Ligand Preparation: The pyrazine-2-carboxylic acid derivatives were synthesized and their structures confirmed by spectroscopic methods (FTIR, NMR, HRMS).

  • Protein Preparation: The 3D structure of the M. tuberculosis InhA protein was retrieved from a protein data bank.

  • Docking and Scoring: The derivatives were docked into the active site of the InhA protein. The "rerank score" was used to evaluate the binding affinity.

  • Visualization: The interactions of the best-scoring derivative were visualized to understand the binding mode.

Protocol 3: Docking against HIV-1 Reverse Transcriptase[5]
  • Software: V. Life MDS software was utilized for the molecular docking studies.

  • Docking Method: A Genetic algorithm docking method was employed to predict the binding patterns.

  • Target Receptors: Four different crystal structures of the HIV-1 RT enzyme (PDB codes: 1ZD1, 1RT2, 1FKP, and 1FK9) were used as receptors.

  • Interaction Analysis: The docking studies focused on identifying hydrogen bonds, hydrophobic interactions, and pi-pi interactions that play a significant role in the binding of the molecules to the enzyme.

Visualizing the Research Workflow and Biological Context

To better understand the process of these comparative studies and the biological relevance of the targets, the following diagrams illustrate a typical docking workflow and a relevant signaling pathway.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output ligand_prep Ligand Preparation (3D Structure Generation & Optimization) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) protein_prep->docking analysis Analysis of Docking Poses & Binding Interactions docking->analysis results Binding Affinity Scores (e.g., kcal/mol) analysis->results visualization Visualization of Ligand-Protein Complex analysis->visualization

Caption: A generalized workflow for comparative molecular docking studies.

Given that Glucosamine-6-phosphate synthase is a key enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of the bacterial cell wall, its inhibition is a critical target for antibacterial agents.

signaling_pathway Fructose6P Fructose-6-Phosphate GlcN6P_Synthase Glucosamine-6-Phosphate Synthase (GlmS) Fructose6P->GlcN6P_Synthase Glutamine Glutamine Glutamine->GlcN6P_Synthase GlcN6P Glucosamine-6-Phosphate GlcN6P_Synthase->GlcN6P Glutamate Pyrazine_Derivative Pyrazine-2-Carboxylic Acid Derivative Pyrazine_Derivative->GlcN6P_Synthase Inhibition UDP_GlcNAc UDP-N-acetylglucosamine GlcN6P->UDP_GlcNAc Downstream Steps Peptidoglycan Peptidoglycan Synthesis (Bacterial Cell Wall) UDP_GlcNAc->Peptidoglycan

Caption: Inhibition of the Hexosamine Biosynthesis Pathway.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxypyrazine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 3-Hydroxypyrazine-2-carboxylic acid. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.

Immediate Safety and Hazard Information:

This compound and its analogs are classified as chemical irritants.[1][2] All handling and disposal operations must be conducted by trained personnel wearing appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification and Precautionary Measures

A summary of the hazards associated with similar pyrazine (B50134) carboxylic acid derivatives and the necessary precautions are outlined below. This information is critical for safe handling and for developing a comprehensive disposal plan.

Hazard StatementDescriptionPrecautionary StatementProtective Measures
H315Causes skin irritation.[1][2][3][4]P264: Wash hands and any exposed skin thoroughly after handling.[1][2][3][4]P280: Wear protective gloves.[1][2][3][4]
H319Causes serious eye irritation.[1][2][3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]P280: Wear eye protection/face protection.[1][2][3][4]
H335May cause respiratory irritation.[2][3][4]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[2][3][4] P271: Use only outdoors or in a well-ventilated area.[3][4]Work in a well-ventilated area or use a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended disposal method for this compound is to treat it as hazardous chemical waste. This waste must be collected and disposed of by a licensed environmental waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1]

Waste Segregation and Collection
  • Solid Waste:

    • Collect waste this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, single-use spatulas) in a dedicated, clearly labeled, and sealable hazardous waste container.[1]

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

    • Ensure the container is kept tightly closed except when actively adding waste.[5][6][7][8]

  • Contaminated Labware and PPE:

    • Disposable Items: Heavily contaminated disposable items such as gloves, bench paper, and pipette tips should be double-bagged, sealed, and placed in the solid hazardous waste container.[1]

    • Non-disposable Glassware: Decontaminate non-disposable glassware and equipment by thoroughly rinsing with a suitable solvent (e.g., water), followed by a rinse with another appropriate solvent like ethanol (B145695) or acetone. The rinsate must be collected as hazardous liquid waste.[1]

Waste Storage
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[5][7]

  • The storage area should be cool and dry.[5][7]

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

Accidental Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure the Area: Clear the area of all personnel and move upwind of the spill.[6]

  • Personal Protective Equipment: Before cleaning, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Contain the Spill: Prevent the spillage from entering drains, sewers, or water courses.[6]

  • Clean-up Procedure:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[5][7]

    • Avoid generating dust during cleanup.[5][6][7] Use a dry clean-up procedure; do not use air hoses for cleaning.[6]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's environmental health and safety department.

Final Disposal
  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: this compound waste generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in labeled, sealed HDPE container for solid hazardous waste solid_waste->collect_solid collect_liquid Collect in labeled, sealed container for liquid hazardous waste liquid_waste->collect_liquid storage Store in a cool, dry, well-ventilated, and secure area collect_solid->storage collect_liquid->storage disposal Arrange for pickup by a licensed hazardous waste disposal service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxypyrazine-2-carboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Immediate Safety and Hazard Information

This compound and its structural analogs are classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation.[1][2][3] Adherence to the personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety goggles with side-shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation. Gloves should be selected based on the specific laboratory conditions and potential for exposure.[1][4][6]
Body Protection Laboratory coat or impervious clothingTo protect the skin from accidental spills and contamination.[1][4][5]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)To minimize the inhalation of dust or aerosols, which may cause respiratory irritation.[1][4][6]

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound throughout the experimental workflow.

  • Preparation and Area Setup :

    • Work in a designated, well-ventilated area, preferably a chemical fume hood.[1][4][6]

    • Ensure that a safety shower and an eyewash station are readily accessible.[4]

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling the Compound :

    • Don the appropriate PPE as detailed in the table above.

    • Avoid generating dust when weighing or transferring the solid material.[6] Use techniques such as gentle scooping and weighing on paper within a draft shield or fume hood.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[1][6]

  • Post-Handling Procedures :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6]

    • Decontaminate the work surface and any non-disposable equipment.

    • Remove and properly dispose of contaminated PPE.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Set up in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands G cluster_hazard Hazard Identification cluster_ppe Personal Protective Equipment cluster_procedure Safe Handling & Disposal hazard Skin, Eye, and Respiratory Irritant ppe Gloves, Goggles, Lab Coat, Fume Hood hazard->ppe Mitigated by procedure Work in Ventilated Area, Avoid Contact, Segregate Hazardous Waste ppe->procedure Enables

References

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Reactant of Route 1
3-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 2
3-Hydroxypyrazine-2-carboxylic acid

試験管内研究製品の免責事項と情報

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